molecular formula C10H14N2O3S B389405 1-Acetyl-3-(dimethylsulfamoylamino)benzene CAS No. 299919-92-9

1-Acetyl-3-(dimethylsulfamoylamino)benzene

Cat. No.: B389405
CAS No.: 299919-92-9
M. Wt: 242.3g/mol
InChI Key: YDCDUUBFPDSSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-(dimethylsulfamoylamino)benzene is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyl-3-(dimethylsulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-8(13)9-5-4-6-10(7-9)11-16(14,15)12(2)3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCDUUBFPDSSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 1-Acetyl-3-(dimethylsulfamoylamino)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Acetyl-3-(dimethylsulfamoylamino)benzene, also known as N'-(3-acetylphenyl)-N,N-dimethylsulfamide[1], is a molecule of interest in the field of medicinal chemistry due to the presence of both an acetophenone and a dimethylsulfamoylamino group. Arylsulfonamides are a well-established pharmacophore found in a wide range of therapeutic agents. The incorporation of a dimethylsulfamoylamino moiety onto an acetophenone scaffold presents an opportunity for the development of new chemical entities with potential biological activity. This guide provides a proposed synthetic route and a comprehensive characterization protocol for this compound, addressing the current gap in available literature.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing from the readily available starting material, 3-nitroacetophenone. The initial step involves the reduction of the nitro group to an amine, yielding 3-aminoacetophenone. The subsequent and final step is the sulfonylation of the newly formed amino group with dimethylsulfamoyl chloride to afford the target compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Nitroacetophenone Step1 Reduction (e.g., Fe/HCl or H2/Pd-C) Start->Step1 Intermediate 3-Aminoacetophenone Step1->Intermediate Step2 Sulfonylation (Dimethylsulfamoyl chloride, Base) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Aminoacetophenone

3-Aminoacetophenone is a known compound that can be synthesized via the reduction of 3-nitroacetophenone[2][3]. A common and effective method involves the use of iron powder in the presence of an acid.

Materials:

  • 3-Nitroacetophenone

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 3-nitroacetophenone (1 equivalent) and iron powder (3 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v) is prepared.

  • The mixture is heated to reflux with vigorous stirring.

  • Concentrated HCl (0.5 equivalents) is added portion-wise to the refluxing mixture.

  • After the addition is complete, the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filter cake is washed with hot ethanol.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is basified with a saturated solution of sodium carbonate until a pH of ~8 is reached.

  • The product is extracted with ethyl acetate (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude 3-aminoacetophenone.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound

This step involves the reaction of 3-aminoacetophenone with dimethylsulfamoyl chloride in the presence of a base.

Materials:

  • 3-Aminoacetophenone

  • Dimethylsulfamoyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • 3-Aminoacetophenone (1 equivalent) is dissolved in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Pyridine or triethylamine (1.2 equivalents) is added to the solution.

  • Dimethylsulfamoyl chloride (1.1 equivalents), dissolved in a small amount of dichloromethane, is added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data

The following tables summarize the expected physical and spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Physical and Chemical Properties
PropertyExpected Value
Molecular Formula C₁₀H₁₄N₂O₃S[1]
Molecular Weight 242.30 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available; expected to be a crystalline solid with a defined melting point.
Solubility Soluble in common organic solvents like DCM, ethyl acetate, and acetone. Insoluble in water.
Spectroscopic Data
TechniqueExpected Data
¹H NMR δ (ppm): ~8.0-7.4 (aromatic protons), ~2.9 (s, 6H, N(CH₃)₂), ~2.6 (s, 3H, COCH₃), ~7.2 (br s, 1H, NH). The exact shifts and coupling constants of the aromatic protons will be indicative of the 1,3-disubstitution pattern.
¹³C NMR δ (ppm): ~198 (C=O), ~140-120 (aromatic carbons), ~38 (N(CH₃)₂), ~27 (COCH₃).
IR (cm⁻¹) ~3250 (N-H stretch), ~1680 (C=O stretch), ~1350 & ~1160 (S=O asymmetric and symmetric stretches), ~1600-1450 (aromatic C=C stretches).
Mass Spec (ESI-MS) m/z: [M+H]⁺ = 243.08, [M+Na]⁺ = 265.06.

Signaling Pathways and Logical Relationships

As the biological activity of this compound has not been reported, a specific signaling pathway cannot be described. However, the arylsulfonamide moiety is a known pharmacophore that can interact with various biological targets. For instance, many carbonic anhydrase inhibitors and cyclooxygenase-2 (COX-2) inhibitors contain an arylsulfonamide group. The logical relationship for its potential mechanism of action would start with the compound interacting with a target protein, leading to a modulation of its activity, which in turn would affect a downstream signaling cascade.

Generalised Target Interaction Diagram

Target_Interaction Compound This compound Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding Modulation Modulation of Target Activity (Inhibition or Activation) Target->Modulation Pathway Downstream Signaling Pathway Modulation->Pathway Response Cellular/Physiological Response Pathway->Response

Caption: Generalised logical flow of compound-target interaction.

Conclusion

This technical guide provides a robust and detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established and reliable chemical transformations. The comprehensive characterization data presented will be invaluable for the verification of the synthesized compound. This document serves as a critical resource for researchers and professionals in drug development, enabling the exploration of this novel molecule and its potential therapeutic applications. The availability of a clear synthetic and analytical protocol is the first step towards unlocking the potential of this compound in the broader landscape of medicinal chemistry.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Acetyl-3-(dimethylsulfamoylamino)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 1-Acetyl-3-(dimethylsulfamoylamino)benzene, also known as N'-(3-acetylphenyl)-N,N-dimethylsulfamide. Due to the limited availability of direct experimental data for this specific molecule, this document outlines established methodologies for the determination of its key physicochemical parameters, alongside predicted values to guide initial research and development efforts.

Core Molecular Information

The fundamental molecular details of this compound have been established and are crucial for any further experimental work.

IdentifierValueSource
Chemical Name This compoundN/A
Synonym N'-(3-acetylphenyl)-N,N-dimethylsulfamide[1][2]
Molecular Formula C₁₀H₁₄N₂O₃S[1]
Molecular Weight 242.29 g/mol [2]
CAS Number Not availableN/A

Predicted Physicochemical Data

In the absence of direct experimental data, computational predictions serve as a valuable starting point for understanding the likely behavior of a compound. The following table summarizes predicted physicochemical properties for this compound. These values are derived from computational models and should be confirmed by experimental analysis.

PropertyPredicted ValueNotes
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Water Solubility Data not availableGiven the presence of polar functional groups, some degree of aqueous solubility is expected.
pKa Data not availableThe sulfonamide group is acidic, and the acetyl group can influence the overall acidity.
logP Data not availableThe logP value will be influenced by the balance of hydrophilic (sulfonamide, acetyl) and lipophilic (benzene ring, dimethyl groups) moieties.

Experimental Protocols for Physicochemical Characterization

To ascertain the definitive physicochemical properties of this compound, the following established experimental protocols are recommended.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound.

Methodology: Capillary Method

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic. Given that this compound is likely a solid at room temperature, this protocol would be applicable if it were found to be a low-melting solid or liquid.

Methodology: Ebulliometry

  • A small quantity of the substance is placed in a boiling tube fitted with a reflux condenser to prevent vapor loss.

  • A calibrated thermometer is positioned with its bulb in the vapor phase above the liquid.

  • The liquid is heated to its boiling point.

  • The temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point.

Solubility Determination

Understanding a compound's solubility in various solvents is critical for formulation and biological studies.

Methodology: Shake-Flask Method

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

  • The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • The saturated solution is then filtered to remove any undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for predicting its behavior in biological systems.

Methodology: Potentiometric Titration

  • A solution of the compound with a known concentration is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution of the compound.

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • The pKa is determined from the titration curve, typically as the pH at which half of the compound has been neutralized.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology: Shake-Flask Method (Octanol-Water)

  • A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water).

  • Equal volumes of the n-octanol and water phases are combined in a flask with a known amount of the compound.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • The phases are separated, and the concentration of the compound in each phase is determined analytically.

  • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

G cluster_0 Initial Characterization cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Reporting A Compound Synthesis and Purification B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D Melting Point C->D E Boiling Point (if applicable) C->E F Solubility (Aqueous & Organic) C->F I Data Compilation and Analysis D->I E->I G pKa Determination F->G H logP Determination F->H G->I H->I J Technical Report Generation I->J

Caption: Workflow for Physicochemical Characterization.

References

1-Acetyl-3-(dimethylsulfamoylamino)benzene CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical entity provisionally named 1-Acetyl-3-(dimethylsulfamoylamino)benzene, also known by its systematic name, N'-(3-acetylphenyl)-N,N-dimethylsulfamide. Despite a thorough search of chemical databases and scientific literature, a specific CAS number has not been assigned to this compound, suggesting it may not be a widely synthesized or commercially available substance.

Chemical Identity

While a registered CAS number is not available, the compound's structure can be inferred from its nomenclature. The IUPAC name is likely N-(3-acetylphenyl)-N,N-dimethylsulfamide . This name precisely describes the molecular structure: a dimethylsulfamide group attached to the nitrogen of a 3-aminoacetophenone scaffold.

Identifier Value
Common Name This compound
Systematic Name N'-(3-acetylphenyl)-N,N-dimethylsulfamide
IUPAC Name N-(3-acetylphenyl)-N,N-dimethylsulfamide
CAS Number Not Assigned
Molecular Formula C₁₀H₁₄N₂O₃S
Molecular Weight 242.29 g/mol

Proposed Synthesis Pathway

A plausible synthetic route for N-(3-acetylphenyl)-N,N-dimethylsulfamide would involve the reaction of 3-aminoacetophenone with dimethylsulfamoyl chloride. This is a standard method for the formation of sulfonamides. The reaction would likely proceed via nucleophilic acyl substitution, where the amino group of 3-aminoacetophenone attacks the sulfonyl chloride.

A generalized experimental workflow for this synthesis is proposed below.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Workup and Purification 3-Aminoacetophenone 3-Aminoacetophenone Solvent Aprotic Solvent (e.g., Dichloromethane, THF) 3-Aminoacetophenone->Solvent Dissolve Dimethylsulfamoyl_chloride Dimethylsulfamoyl_chloride Dimethylsulfamoyl_chloride->Solvent Add Base Tertiary Amine Base (e.g., Triethylamine, Pyridine) Solvent->Base Add Temperature 0 °C to Room Temperature Base->Temperature Maintain Aqueous_Workup Aqueous Workup Temperature->Aqueous_Workup Reaction Quench Extraction Solvent Extraction Aqueous_Workup->Extraction Chromatography Column Chromatography Extraction->Chromatography Product N-(3-acetylphenyl)-N,N-dimethylsulfamide Chromatography->Product

Figure 1: Proposed synthetic workflow for N-(3-acetylphenyl)-N,N-dimethylsulfamide.

Experimental Protocol Considerations

A detailed, validated experimental protocol for the synthesis of N-(3-acetylphenyl)-N,N-dimethylsulfamide is not available in the reviewed literature. However, a general procedure based on known sulfonamide synthesis methodologies would involve the following steps:

  • Reaction Setup : 3-Aminoacetophenone is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath.

  • Addition of Base : A tertiary amine base, such as triethylamine or pyridine, is added to the solution to act as an acid scavenger.

  • Addition of Sulfonyl Chloride : Dimethylsulfamoyl chloride is added dropwise to the stirred solution, maintaining the low temperature.

  • Reaction Monitoring : The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Workup : Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification : The crude product is purified, typically by column chromatography on silica gel, to yield the final N-(3-acetylphenyl)-N,N-dimethylsulfamide.

Data and Signaling Pathways

Due to the absence of this compound in major chemical and biological databases, there is no available quantitative data regarding its physicochemical properties, biological activity, or involvement in any signaling pathways. Researchers interested in this molecule would need to perform de novo synthesis and characterization, followed by biological screening to ascertain its properties and potential applications.

Conclusion

N-(3-acetylphenyl)-N,N-dimethylsulfamide is a chemically well-defined but currently uncharacterized molecule. While its synthesis is theoretically straightforward via the reaction of 3-aminoacetophenone and dimethylsulfamoyl chloride, the lack of a registered CAS number and published data indicates it is not a commonly studied compound. This dossier provides a foundational understanding for researchers who may be interested in synthesizing and exploring the properties of this novel chemical entity. Any further investigation would require primary research to establish its chemical and biological profile.

A Technical Guide to the Biological Activity Screening of Novel Benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential methodologies for screening novel benzene derivatives for potential therapeutic applications. It covers key experimental protocols, data presentation strategies, and the visualization of critical workflows and cellular pathways.

Introduction

Benzene and its derivatives represent a core scaffold in medicinal chemistry, found in numerous approved drugs. The functionalization of the benzene ring allows for the exploration of vast chemical space, leading to the discovery of novel compounds with diverse biological activities. The initial screening of these new chemical entities is a critical step in the drug discovery pipeline, designed to identify promising lead compounds for further development. This process involves a battery of in vitro assays to assess their cytotoxic, antimicrobial, enzyme-inhibiting, and receptor-binding properties.

Key Screening Assays and Experimental Protocols

A systematic approach to screening involves a tiered strategy, beginning with broad cytotoxicity assessments, followed by more specific assays based on the therapeutic target.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the potential toxicity of novel compounds and establishing a therapeutic window.[1] These tests expose living cells to various concentrations of the test compound to measure cell viability.[1]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that assesses cell metabolic activity.[1] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][2] The amount of formazan produced is directly proportional to the number of living cells.[1]

Experimental Protocol: MTT Assay

  • Cell Plating: Seed cells (e.g., HeLa, MCF-7, or non-cancerous HEK293) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the novel benzene derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24 or 48 hours).[2]

  • MTT Addition: After incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[2]

  • Solubilization: Remove the MTT-containing medium and add an organic solvent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.[4]

b) Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[5][6]

Experimental Protocol: LDH Assay

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture, as per the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Antimicrobial Activity Screening

These assays determine the ability of a compound to inhibit the growth of or kill microorganisms.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to quantify the antimicrobial activity of a compound by determining its MIC.[7][8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Experimental Protocol: Broth Microdilution

  • Compound Preparation: Prepare a series of twofold dilutions of the benzene derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[8]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbes with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[9] For more quantitative results, a growth indicator like resazurin can be added, which changes color in the presence of metabolically active cells.[7]

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[10][11] Enzyme inhibition assays measure the ability of a compound to reduce the activity of a target enzyme.[12]

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Dissolve the enzyme, its specific substrate, and the benzene derivative (inhibitor) in suitable solvents.[12]

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and various concentrations of the test compound. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.[12]

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the wells.[12]

  • Reaction Monitoring: Monitor the rate of the reaction by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer or microplate reader.[12][13]

  • Data Analysis: Compare the reaction rates in the presence and absence of the inhibitor. Calculate the percentage of inhibition for each concentration of the benzene derivative and determine the IC₅₀ value.[12]

Receptor-Ligand Binding Assays

These assays are crucial for identifying compounds that interact with specific cellular receptors.[14] They measure the affinity of a ligand (the test compound) for a receptor.

Competitive Binding Assay

In a competitive binding assay, the novel benzene derivative competes with a known radiolabeled or fluorescently labeled ligand for binding to the target receptor.[15]

Experimental Protocol: Competitive Binding Assay

  • Reagent Preparation: Prepare a source of the receptor (e.g., cell membranes expressing the receptor) and a solution of a high-affinity radioligand for that receptor.

  • Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (the benzene derivative).[16]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by rapid filtration through a filter mat that traps the cell membranes.[16]

  • Quantification: Measure the amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand.

  • Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the test compound. The resulting curve is used to calculate the IC₅₀ value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[16]

Data Presentation: Quantitative Analysis

Clear and concise presentation of quantitative data is essential for comparing the potency and selectivity of novel compounds. Tables are an effective way to summarize key parameters like IC₅₀ and MIC values.

Table 1: In Vitro Cytotoxicity of Novel Benzene Derivatives

Compound ID Structure Cell Line Incubation Time (h) IC₅₀ (µM)[4] Selectivity Index*
BD-001 [Structure] MCF-7 (Breast Cancer) 48 8.4[2] 5.2
BD-001 [Structure] HEK293 (Normal) 48 43.7
BD-002 [Structure] HeLa (Cervical Cancer) 48 15.2 2.1
BD-002 [Structure] HEK293 (Normal) 48 31.9
BD-003 [Structure] LNCaP (Prostate Cancer) 72 5.6 8.9
BD-003 [Structure] HEK293 (Normal) 72 49.8

*Selectivity Index = IC₅₀ in normal cells / IC₅₀ in cancer cells

Table 2: Antimicrobial Activity of Novel Benzene Derivatives

Compound ID Structure S. aureus MIC (µg/mL)[8] E. coli MIC (µg/mL)[17] C. albicans MIC (µg/mL)[17]
BD-004 [Structure] 12.5[8] >100 50
BD-005 [Structure] 25[8] >100 25

| BD-006 | [Structure] | 50 | 50 | 12.5 |

Table 3: Enzyme Inhibitory Activity of Novel Benzene Derivatives

Compound ID Structure Target Enzyme IC₅₀ (mM)[18]
BD-007 [Structure] Acetylcholinesterase (AChE) 1.003[18]
BD-008 [Structure] Tyrosinase 1.19[18]

| BD-009 | [Structure] | α-Glucosidase | 1.000[18] |

Visualization of Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex processes and relationships.

General Workflow for Biological Activity Screening

The following diagram outlines a typical high-throughput screening (HTS) workflow for identifying and validating bioactive small molecules.[19][20][21]

G cluster_0 Screening Phase cluster_1 Confirmation & Validation cluster_2 Lead Optimization CompoundLibrary Compound Library (Novel Benzene Derivatives) PrimaryScreen Primary HTS Assay (e.g., Enzyme Inhibition) CompoundLibrary->PrimaryScreen HitIdentification Initial Hit Identification PrimaryScreen->HitIdentification DoseResponse Dose-Response Assay (IC50 Determination) HitIdentification->DoseResponse Confirmed Hits SecondaryAssay Secondary/Orthogonal Assay (e.g., Cell-Based Assay) DoseResponse->SecondaryAssay Cytotoxicity Cytotoxicity Profiling (MTT, LDH Assays) SecondaryAssay->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Validated Hits LeadCandidate Lead Candidate Selection SAR->LeadCandidate

Caption: High-throughput screening workflow for novel compounds.

Signaling Pathway Modulation

Benzene and its metabolites are known to induce oxidative stress, which can modulate various signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway.[22] This pathway plays a critical role in inflammation, cell survival, and proliferation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BenzeneMetabolite Benzene Metabolites (e.g., Benzoquinone) ROS Reactive Oxygen Species (ROS) BenzeneMetabolite->ROS induces IKK IKK Complex ROS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p50_p65_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_p50_p65_inactive degradation NFkB_p50_p65_active NF-κB (p50/p65) (Active) NFkB_p50_p65_inactive->NFkB_p50_p65_active releases Nucleus Nucleus NFkB_p50_p65_active->Nucleus translocates to GeneTranscription Gene Transcription (Inflammation, Survival) NFkB_p50_p65_active->GeneTranscription promotes

Caption: Simplified NF-κB signaling pathway activated by benzene metabolites.

Conclusion

The biological activity screening of novel benzene derivatives is a multifaceted process that requires a combination of robust, validated assays and clear data interpretation. By employing the systematic workflows and detailed protocols outlined in this guide, researchers can efficiently identify and characterize promising lead compounds. The integration of cytotoxicity, antimicrobial, enzyme inhibition, and receptor binding assays provides a comprehensive initial profile of a compound's biological effects, paving the way for more advanced preclinical and clinical development.

References

The Sulfonamide Scaffold: A Versatile Tool for Targeting Diverse Therapeutic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonamide functional group, -S(=O)₂NR₂R₃, has proven to be a remarkably versatile scaffold in medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse mechanisms of action. Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing compounds have evolved far beyond their initial application, now encompassing treatments for a multitude of conditions including cancer, inflammation, diabetes, and viral infections. This technical guide provides a comprehensive overview of the key therapeutic targets of sulfonamide-based drugs, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to aid researchers and drug development professionals in this dynamic field.

Key Therapeutic Targets and Quantitative Inhibition Data

The efficacy of sulfonamide-containing drugs stems from their ability to bind to and modulate the activity of a variety of enzymes and receptors. The following tables summarize the quantitative inhibition data for several key therapeutic targets.

Dihydropteroate Synthase (DHPS)

The classical target for antibacterial sulfonamides is DHPS, an essential enzyme in the bacterial folic acid synthesis pathway. Sulfonamides act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA).

CompoundOrganismIC₅₀Reference
SulfamethoxazoleEscherichia coli1.5 µM[1]
SulfadiazineStaphylococcus aureus2.8 µM[1]
DapsoneMycobacterium leprae0.8 µM[2]
Compound 11a (a novel N-sulfonamide 2-pyridone)E. coli2.76 µg/mL[1]
Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Various isoforms are targeted for the treatment of glaucoma, edema, and certain cancers.

CompoundhCA IsoformKᵢ (nM)Reference
AcetazolamidehCA I240[3]
AcetazolamidehCA II19[3]
AcetazolamidehCA IX25[3]
AcetazolamidehCA XII8.8[3]
DorzolamidehCA II0.5[4]
BrinzolamidehCA II3.1[4]
Compound 15 (a novel sulfonamide)hCA II3.3[5]
Compound 15 (a novel sulfonamide)hCA IX6.1[5]
Cyclooxygenase-2 (COX-2)

Selective inhibition of COX-2 is a key strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.05300[6]
Valdecoxib5.00.0051000[7]
Compound 6b (a novel benzenesulfonamide)13.160.04329[6]
Compound 6j (a novel benzenesulfonamide)12.480.04312[6]
PYZ16 (a diarylpyrazole)5.580.5210.73[8]
Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin hormones.

CompoundIC₅₀ (nM)Reference
Sitagliptin4.380 ± 0.319[9]
Linagliptin1[10]
Compound 2f (a novel benzylidene derivative)1.266 ± 0.264[9]
Compound I (a sulfonyl-based compound)6.7[10]
Compound II (a sulfonyl-based compound)39[10]
Janus Kinases (JAKs)

JAKs are non-receptor tyrosine kinases that play a critical role in cytokine signaling. Their inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. While many JAK inhibitors exist, specific quantitative data for sulfonamide-containing JAK inhibitors is an area of ongoing research.

HIV Protease

HIV protease is an essential enzyme for the replication of the human immunodeficiency virus. Sulfonamide-containing compounds have been developed as potent inhibitors of this enzyme.

CompoundWT (nM)AM (nM)NAM (nM)ANAM (nM)Reference
Indinavir0.5434.44811102[11]
Nelfinavir0.2541.9--[11]

WT: Wild Type, AM: Amprenavir Mutant, NAM: Nelfinavir/Amprenavir Mutant, ANAM: Atazanavir/Nelfinavir/Amprenavir Mutant

Hedgehog Signaling Pathway (Smoothened, SMO)

The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Smoothened (SMO), a G protein-coupled receptor, is a key target for inhibition.

CompoundTargetIC₅₀Reference
Vismodegib (GDC-0449)SMO-WT<0.1 µM
Vismodegib (GDC-0449)SMO-D473H>60 µM
Sonidegib (LDE225)SMO (human)2.5 nM
HH-13 (a novel benzimidazole)SMO-WT<0.1 µM
HH-13 (a novel benzimidazole)SMO-D473H<0.2 µM
HH-20 (a novel benzimidazole)SMO-WT<0.1 µM
HH-20 (a novel benzimidazole)SMO-D473H<0.2 µM

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and for designing new experiments. The following diagrams were generated using the DOT language.

bacterial_folic_acid_synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydropterin pyrophosphate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase DNA_RNA DNA, RNA, Amino Acids Tetrahydrofolate->DNA_RNA Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Bacterial Folic Acid Synthesis Inhibition

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Sulfonamide_COX2_Inhibitors Sulfonamide COX-2 Inhibitors Sulfonamide_COX2_Inhibitors->COX2 Inhibition

COX-2 Prostaglandin Synthesis Pathway

dpp4_pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food->GLP1_GIP Insulin Insulin Secretion GLP1_GIP->Insulin Stimulates Glucagon Glucagon Secretion GLP1_GIP->Glucagon Inhibits DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Increases Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sulfonamide_DPP4_Inhibitors Sulfonamide DPP-4 Inhibitors Sulfonamide_DPP4_Inhibitors->DPP4 Inhibition

DPP-4 and Incretin Signaling

hedgehog_pathway Hh_ligand Hedgehog Ligand (Shh, Ihh, Dhh) PTCH1 Patched-1 (PTCH1) Hh_ligand->PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibition of complex GLI_A Active GLI SUFU_GLI->GLI_A Release Nucleus Nucleus GLI_A->Nucleus Target_Genes Target Gene Expression (GLI1, PTCH1, etc.) Nucleus->Target_Genes Transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Sulfonamide_SMO_Inhibitors Sulfonamide SMO Inhibitors Sulfonamide_SMO_Inhibitors->SMO Inhibition

Hedgehog Signaling Pathway Inhibition

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development. The following sections provide methodologies for key assays used to evaluate the inhibitory activity of sulfonamide-containing compounds against their respective targets.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHPS.

Materials:

  • Recombinant DHPS enzyme

  • Pterin pyrophosphate (substrate)

  • p-Aminobenzoic acid (PABA, substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂, 5 mM DTT)

  • Test sulfonamide compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm (for coupled assays) or a method to detect dihydropteroate.

Procedure:

  • Prepare serial dilutions of the test sulfonamide compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the recombinant DHPS enzyme to all wells except the negative control and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a mixture of pterin pyrophosphate and PABA to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a strong acid).

  • The amount of product formed can be quantified. For example, a coupled enzyme assay with dihydrofolate reductase can be used where the oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.[1]

Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Method)

This method measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase isoform

  • Buffer (e.g., 20 mM HEPES, pH 7.4)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • Test sulfonamide compounds

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare solutions of the purified CA isoform and the test sulfonamide compounds in the assay buffer.

  • The stopped-flow instrument is set up with two syringes. One syringe contains the enzyme solution (with or without the inhibitor), and the other contains the CO₂-saturated water and pH indicator.

  • The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ produces protons, causing a pH drop.

  • The initial rate of the reaction is determined from the linear phase of the absorbance change.

  • The assay is repeated with varying concentrations of the inhibitor.

  • Inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).[5]

Cyclooxygenase-2 (COX-2) Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe.

Materials:

  • Recombinant human COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Ampliflu Red)

  • Test sulfonamide compounds

  • 96-well black microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 535/587 nm)

Procedure:

  • Prepare serial dilutions of the test sulfonamide compounds.

  • In a 96-well plate, add the test compounds, COX-2 enzyme, heme, and the fluorometric probe. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence in kinetic mode for a set duration (e.g., 10-20 minutes).

  • The rate of the reaction is determined from the slope of the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic substrate by DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Test sulfonamide compounds

  • 96-well black microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 360/460 nm)

Procedure:

  • Prepare serial dilutions of the test sulfonamide compounds.

  • In a 96-well plate, add the test compounds and the DPP-4 enzyme. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at 37°C for a defined time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a further period (e.g., 30 minutes).

  • Measure the fluorescence intensity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Janus Kinase (JAK) Inhibition Assay (Luminescent)

This assay measures the kinase activity of a JAK family member through the quantification of ATP consumption.

Materials:

  • Recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3)

  • Kinase assay buffer

  • Substrate peptide

  • ATP

  • Luminescent kinase activity detection reagent (e.g., Kinase-Glo®)

  • Test sulfonamide compounds

  • 96-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test sulfonamide compounds.

  • In a 96-well plate, add the test compounds, JAK enzyme, and substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the luminescent kinase activity detection reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity.

  • Incubate for a short period to stabilize the signal.

  • Measure the luminescence.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

HIV Protease Inhibition Assay (Fluorometric)

This assay is based on the cleavage of a quenched fluorescent substrate by HIV protease.

Materials:

  • Recombinant HIV-1 protease

  • Assay buffer

  • Quenched fluorogenic peptide substrate

  • Test sulfonamide compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test sulfonamide compounds.

  • In a 96-well plate, add the test compounds and HIV-1 protease.

  • Incubate at 37°C for a defined period to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence in kinetic mode as the substrate is cleaved.

  • The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value.

Smoothened (SMO) Inhibition Assay (Cell-Based Reporter Assay)

This assay measures the inhibition of Hedgehog pathway signaling in cells by monitoring the activity of a Gli-responsive reporter gene.

Materials:

  • A suitable cell line (e.g., NIH/3T3) stably transfected with a Gli-responsive luciferase reporter construct.

  • Conditioned medium containing a Sonic hedgehog (Shh) ligand or a Smoothened agonist (e.g., SAG).

  • Cell culture medium and supplements.

  • Test sulfonamide compounds.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the reporter cell line in a 96-well plate and allow the cells to attach overnight.

  • Treat the cells with serial dilutions of the test sulfonamide compounds for a short pre-incubation period.

  • Stimulate the Hedgehog pathway by adding Shh-conditioned medium or a Smoothened agonist. Include unstimulated and stimulated control wells.

  • Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 24-48 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a measure of cell viability if necessary.

  • Calculate the percent inhibition of Hedgehog signaling for each compound concentration and determine the IC₅₀ value.

Conclusion

The sulfonamide scaffold continues to be a cornerstone of modern drug discovery, demonstrating remarkable adaptability in targeting a wide range of biomolecules implicated in various diseases. The information presented in this guide highlights the breadth of therapeutic opportunities for sulfonamide-containing compounds and provides a practical resource for researchers in this field. By leveraging the quantitative data, detailed experimental protocols, and pathway visualizations provided, scientists can accelerate the design and development of novel, highly effective sulfonamide-based therapeutics. The ongoing exploration of new targets and the refinement of existing sulfonamide inhibitors promise a bright future for this enduring and impactful class of molecules.

References

Determining the Solubility and Stability of 1-Acetyl-3-(dimethylsulfamoylamino)benzene in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for evaluating the solubility and stability of the compound 1-Acetyl-3-(dimethylsulfamoylamino)benzene in dimethyl sulfoxide (DMSO). Given the critical role of DMSO as a solvent in early-stage drug discovery, understanding a compound's behavior within it is paramount for reliable screening and data interpretation. This document outlines standard experimental protocols, data presentation strategies, and the underlying principles of these assessments.

Solubility Assessment in DMSO

The solubility of a compound is a critical physicochemical parameter that influences its biological activity and formulation development. In the context of early drug discovery, compounds are often stored and serially diluted from high-concentration DMSO stock solutions. Therefore, both the intrinsic solubility in DMSO and the aqueous solubility from a DMSO stock are important considerations.

Kinetic vs. Thermodynamic Solubility

Two primary types of solubility are assessed in drug discovery:

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is a high-throughput method that mimics the conditions of many biological assays.[1][2][3]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution.[1][2][3][4] It is a more time- and resource-intensive measurement but provides a more accurate representation of the compound's intrinsic solubility.

Experimental Protocols for Solubility Determination

Common methods for determining kinetic solubility include nephelometry (light scattering) and direct UV absorption after filtration.[5]

Protocol: Nephelometric Kinetic Solubility Assay [5]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.[5]

  • Buffer Addition: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations.[5]

  • Mixing and Incubation: Mix the contents thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours).[5]

  • Measurement: Use a nephelometer to measure the light scattering in each well. Increased light scattering indicates the presence of precipitated compound.[5]

  • Data Analysis: The kinetic solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to a blank control.

Protocol: Shake-Flask Method for Thermodynamic Solubility [1][3]

  • Compound Addition: Add an excess amount of solid this compound to a known volume of DMSO in a glass vial.

  • Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][4]

  • Sample Preparation: Centrifuge the solution to pellet the excess solid. Carefully remove an aliquot of the supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to directly assess the solubility of a compound in deuterated DMSO (DMSO-d6).[6][7]

Protocol: NMR Solubility Assessment [6]

  • Sample Preparation: Prepare a series of solutions of this compound in DMSO-d6 at varying concentrations.

  • NMR Acquisition: Acquire 1H NMR spectra for each sample.

  • Data Analysis: The solubility limit is identified as the highest concentration at which all compound-related peaks are sharp and well-resolved. The presence of broad peaks or the appearance of a solid precipitate indicates that the solubility limit has been exceeded.

Data Presentation for Solubility

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Solubility of this compound in DMSO

ParameterMethodSolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
Kinetic SolubilityNephelometryPBS (pH 7.4) with 1% DMSO25DataData
Thermodynamic SolubilityShake-Flask with HPLC-UV100% DMSO25DataData
Thermodynamic SolubilityNMR100% DMSO-d625DataData

Note: "Data" indicates where experimentally determined values would be inserted.

G cluster_kinetic Kinetic Solubility Workflow cluster_thermodynamic Thermodynamic Solubility Workflow k_start Prepare 10 mM Stock in DMSO k_dispense Dispense into Microplate k_start->k_dispense k_add_buffer Add Aqueous Buffer k_dispense->k_add_buffer k_incubate Incubate (e.g., 2h at 25°C) k_add_buffer->k_incubate k_measure Measure Light Scattering (Nephelometry) k_incubate->k_measure k_end Determine Highest Soluble Concentration k_measure->k_end t_start Add Excess Solid to DMSO t_shake Equilibrate (e.g., 24h at 25°C) t_start->t_shake t_centrifuge Centrifuge and Collect Supernatant t_shake->t_centrifuge t_quantify Quantify by HPLC/LC-MS t_centrifuge->t_quantify t_end Determine Equilibrium Concentration t_quantify->t_end

Figure 1. Experimental workflows for kinetic and thermodynamic solubility determination.

Stability Assessment in DMSO

Evaluating the stability of a compound in its DMSO stock solution is crucial to ensure the integrity of the compound during storage and handling, which can impact the reliability of screening data. Stability is typically assessed using a stability-indicating analytical method, most commonly HPLC.[8][9][10]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.[11][12][13] This involves subjecting the compound to harsh conditions to accelerate its decomposition. For compounds that are poorly soluble in water, a co-solvent like DMSO may be used.[14]

Typical Stress Conditions for Forced Degradation: [13]

  • Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).

  • Photostability: Exposing the compound to a controlled light source, as per ICH Q1B guidelines.[13]

Experimental Protocol for Stability Assessment in DMSO

Protocol: Stability of this compound in DMSO

  • Stock Solution Preparation: Prepare an accurately concentrated solution of the compound in DMSO (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution using a validated stability-indicating HPLC method to determine the initial purity and concentration.

  • Storage: Store the remaining stock solution under defined conditions (e.g., room temperature, 4°C, -20°C) and protected from light.

  • Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stock solution and re-analyze it using the same HPLC method.

  • Data Analysis: Compare the chromatograms from each time point to the initial (T=0) chromatogram. Calculate the percentage of the parent compound remaining and quantify any new peaks corresponding to degradation products. Mass balance should be assessed to account for all components.[14]

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the use of a validated HPLC method that can separate the parent compound from any potential degradation products and impurities.[8][9][10]

Key Steps in Method Development:

  • Column and Mobile Phase Screening: Evaluate different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with modifiers like formic acid or ammonium acetate) to achieve optimal separation.

  • Forced Degradation Sample Analysis: Analyze samples from forced degradation studies to ensure the method can resolve the parent peak from all degradation product peaks.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Data Presentation for Stability

Stability data should be tabulated to show the change in purity over time under different storage conditions.

Table 2: Stability of this compound in DMSO (1 mg/mL) by HPLC

Storage ConditionTime PointPurity of Parent Compound (%)Total Impurities/Degradants (%)
Room Temperature (~25°C)T=0DataData
24 HoursDataData
1 WeekDataData
4°CT=0DataData
24 HoursDataData
1 WeekDataData
-20°CT=0DataData
1 WeekDataData
1 MonthDataData

Note: "Data" indicates where experimentally determined values would be inserted.

G cluster_stability Stability Assessment Logical Flow cluster_timepoint Time-Point Analysis start Prepare Compound in DMSO t0_analysis Initial Analysis (T=0) by Stability-Indicating HPLC start->t0_analysis storage Store Solution under Varied Conditions (e.g., RT, 4°C, -20°C) t0_analysis->storage tp_analysis Analyze Aliquots at Predetermined Intervals storage->tp_analysis data_analysis Compare Chromatograms to T=0 tp_analysis->data_analysis end Determine % Purity Remaining and Degradant Formation data_analysis->end

Figure 2. Logical flow for assessing the stability of a compound in DMSO.

Conclusion

This guide provides a framework for the systematic evaluation of the solubility and stability of this compound in DMSO. By employing the detailed experimental protocols for kinetic and thermodynamic solubility, alongside a robust stability assessment program utilizing forced degradation and a validated stability-indicating HPLC method, researchers can generate high-quality, reliable data. This information is essential for making informed decisions throughout the drug discovery and development process, from initial screening to lead optimization and formulation.

References

Predicted Metabolic Pathways of 1-Acetyl-3-(dimethylsulfamoylamino)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the predicted metabolic pathways of the novel chemical entity 1-Acetyl-3-(dimethylsulfamoylamino)benzene. In the absence of direct experimental data for this specific compound, this document provides a scientifically-grounded predictive framework based on the known biotransformation of its core functional moieties: an acetanilide group, a substituted benzene ring, and a dimethylsulfonamide group. The predicted metabolic pathways involve a series of Phase I and Phase II reactions, primarily mediated by cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs), and sulfotransferases (SULTs). This guide also presents standardized experimental protocols for the in vitro investigation of its metabolism and provides templates for the systematic presentation of quantitative data. The objective is to furnish researchers with a robust starting point for the preclinical assessment and metabolic profiling of this compound.

Introduction

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. The compound this compound possesses a unique combination of functional groups that are susceptible to a variety of metabolic transformations. Understanding these potential pathways is essential for its development as a potential therapeutic agent or for assessing its toxicological risk. This document synthesizes established principles of drug metabolism to propose the most likely biotransformation routes for this molecule.

Predicted Metabolic Pathways

The metabolism of this compound is predicted to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions are anticipated to introduce or expose functional groups, preparing the molecule for Phase II conjugation. Key predicted Phase I transformations include:

  • Aromatic Hydroxylation: The benzene ring is a prime target for hydroxylation, primarily mediated by CYP enzymes. The positions ortho and para to the acetyl and sulfamoylamino groups are the most likely sites of oxidation due to electronic activation.

  • N-Dealkylation: The N,N-dimethylsulfamoyl group is susceptible to oxidative N-demethylation by CYPs, leading to the formation of the N-desmethyl and N,N-didesmethyl metabolites and the release of formaldehyde.[1][2]

  • Deacetylation: The acetyl group on the aniline nitrogen can be hydrolyzed by amidases to yield the corresponding aromatic amine.

  • Oxidative Deamination: The dimethylamino group could potentially undergo oxidative deamination, although this is generally a less common pathway for sulfonamides.

Phase II Metabolism

The parent compound and its Phase I metabolites, particularly those with newly introduced hydroxyl or amino groups, are expected to undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.

  • Glucuronidation: Phenolic metabolites formed through aromatic hydroxylation are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronides.

  • Sulfation: The hydroxylated metabolites can also be conjugated with a sulfonate group by sulfotransferases (SULTs) to form sulfate esters.

  • N-Acetylation: If deacetylation of the parent compound occurs, the resulting primary amine can be re-acetylated by N-acetyltransferases (NATs).

The predicted metabolic pathways are visualized in the following diagram:

Predicted_Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Aromatic_Hydroxylation Aromatic Hydroxylation (CYP450) Parent->Aromatic_Hydroxylation N_Demethylation N-Demethylation (CYP450) Parent->N_Demethylation Deacetylation Deacetylation (Amidase) Parent->Deacetylation Hydroxylated_Metabolite Hydroxylated Metabolite Aromatic_Hydroxylation->Hydroxylated_Metabolite N_Desmethyl_Metabolite N-Desmethyl Metabolite N_Demethylation->N_Desmethyl_Metabolite Amino_Metabolite 3-Amino-N,N-dimethylbenzenesulfonamide Deacetylation->Amino_Metabolite Glucuronidation Glucuronidation (UGTs) Hydroxylated_Metabolite->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylated_Metabolite->Sulfation N_Acetylation N-Acetylation (NATs) Amino_Metabolite->N_Acetylation Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Sulfate_Conjugate Sulfate Conjugate Sulfation->Sulfate_Conjugate Acetylated_Metabolite Re-acetylated Metabolite N_Acetylation->Acetylated_Metabolite

Predicted metabolic pathways of this compound.

Data Presentation

Quantitative analysis of in vitro metabolic stability and metabolite formation is crucial. The following tables provide a standardized format for presenting such data.

Table 1: In Vitro Metabolic Stability

ParameterHuman Liver MicrosomesRat Liver MicrosomesHuman Hepatocytes
t1/2 (min) DataDataData
Intrinsic Clearance (CLint, µL/min/mg protein) DataDataData
Predicted Hepatic Clearance (CLh, mL/min/kg) DataDataData

Table 2: Metabolite Profiling and Quantification

MetaboliteFormation Rate (pmol/min/mg protein)Percentage of Total Metabolites
Parent Compound --
Hydroxylated Metabolite 1 DataData
Hydroxylated Metabolite 2 DataData
N-Desmethyl Metabolite DataData
Glucuronide Conjugate DataData
Sulfate Conjugate DataData

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to investigate the metabolism of this compound.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of the compound.

Materials:

  • Pooled human or animal liver microsomes

  • This compound

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (IS) for quenching

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Pre-warm a suspension of liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C.

  • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system to the microsome suspension.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint).

Metabolite Identification in Hepatocytes

Objective: To identify the major metabolites formed in a more complete cellular system.

Materials:

  • Cryopreserved human or animal hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Cold acetonitrile for extraction

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Protocol:

  • Thaw and plate hepatocytes according to the supplier's instructions.

  • Allow the cells to attach and recover.

  • Treat the hepatocytes with this compound (e.g., 10 µM) in culture medium.

  • Incubate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture medium and lyse the cells.

  • Extract the metabolites from the combined medium and lysate with cold acetonitrile.

  • Centrifuge to remove cell debris.

  • Analyze the supernatant using high-resolution LC-MS/MS to identify potential metabolites based on their accurate mass and fragmentation patterns.

The following diagram illustrates a general workflow for in vitro metabolism studies:

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data_interpretation Data Interpretation Test_Compound Test Compound (this compound) Incubation Incubation at 37°C with Cofactors Test_Compound->Incubation Metabolic_System Metabolic System (Microsomes or Hepatocytes) Metabolic_System->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS_Analysis LC-MS/MS Analysis Extraction->LC_MS_Analysis Metabolite_ID Metabolite Identification LC_MS_Analysis->Metabolite_ID Quantification Quantification LC_MS_Analysis->Quantification Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation Quantification->Pathway_Elucidation

General workflow for in vitro metabolism studies.

Conclusion

This technical guide provides a predictive overview of the metabolic pathways of this compound, based on the well-established biotransformation of its constituent chemical groups. The proposed pathways, involving aromatic hydroxylation, N-dealkylation, deacetylation, and subsequent Phase II conjugations, serve as a foundational hypothesis for experimental investigation. The provided experimental protocols and data presentation templates offer a standardized approach for researchers to systematically characterize the metabolism of this novel compound, which is a critical step in its preclinical development and safety assessment. Future in vitro and in vivo studies are necessary to confirm these predicted pathways and to quantify the contribution of each metabolic route.

References

Spectroscopic data (NMR, IR, MS) for 1-Acetyl-3-(dimethylsulfamoylamino)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for spectroscopic data (NMR, IR, MS), experimental protocols, and related biological pathways for 1-Acetyl-3-(dimethylsulfamoylamino)benzene, also known as N'-(3-acetylphenyl)-N,N-dimethylsulfamide, no specific experimental data for this compound could be located in the public domain.

Efforts to retrieve detailed ¹H NMR, ¹³C NMR, infrared spectroscopy, and mass spectrometry data from scientific literature and chemical databases were unsuccessful. While information on structurally related compounds is available, the precise experimental results and protocols for the target molecule have not been published or indexed in accessible resources.

Consequently, the core requirements of this technical guide, including the presentation of quantitative data in structured tables, detailed experimental methodologies, and the visualization of associated signaling pathways, cannot be fulfilled at this time due to the absence of primary data.

Further research, including the chemical synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary to produce the requested in-depth technical guide.

Methodological & Application

Application Note: High-Throughput Analysis of Benzene and Aromatic Compounds in Various Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of benzene and other volatile aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are applicable to a range of matrices, including petroleum products, beverages, and food items. The methodologies are based on established standards such as ASTM D5769 and are designed to ensure high precision, accuracy, and linearity.[1][2][3] This document provides detailed experimental protocols, data presentation in tabular format for easy comparison, and visual workflows to guide the user through the analytical process.

Introduction

Benzene is a critical compound to monitor due to its carcinogenic nature and its prevalence as an industrial solvent and a component of gasoline.[4] Its presence in consumer products, such as soft drinks and other beverages, is also a significant concern.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the selective and sensitive determination of benzene and related aromatic compounds.[4][6] This technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6] This application note presents a comprehensive guide for the GC-MS analysis of benzene, adaptable for various research and quality control applications.

Experimental Protocols

Sample Preparation

The appropriate sample preparation technique is crucial for accurate and reproducible results and varies depending on the sample matrix.

a) Gasoline and Petroleum Products (based on ASTM D5769):

  • Accurately weigh approximately 0.8 g of the gasoline sample into a GC autosampler vial.[1]

  • Add a known amount (approximately 0.04 g) of an internal standard mixture.[1] The internal standard mixture typically contains deuterated compounds such as benzene-d6, ethylbenzene-d10, and naphthalene-d8.[1][3]

  • Seal the vial and mix thoroughly.

b) Soft Drinks and Other Beverages:

  • To prevent the loss of volatile benzene, quickly transfer 10 g of the sample into a tared headspace vial.[5]

  • Fortify the sample with a known concentration of a deuterated internal standard, such as d6-benzene.[5]

  • Immediately seal the vial and mix by vortexing or shaking.[5]

c) General Liquid Samples (Direct Injection):

For samples in a volatile organic solvent, direct injection may be suitable.

  • Ensure the sample is free of particulates by centrifugation if necessary.[7]

  • The recommended concentration for direct injection is approximately 10 µg/mL to achieve a column loading of about 10 ng with a 1 µL injection.[7]

  • Use volatile organic solvents such as dichloromethane, hexane, or methanol.[7] Aqueous samples are not suitable for direct GC-MS analysis without extraction.[7]

GC-MS Instrumentation and Conditions

The following tables outline typical GC-MS parameters for the analysis of benzene and related aromatic compounds. These conditions are based on ASTM D5769 and can be adapted for other applications.[1]

Table 1: Gas Chromatograph (GC) Conditions [1]

ParameterValue
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 0.1 - 1.0 μL
Liner Focus liner, 4 mm
Carrier Gas Helium
Column Agilent HP-RFG Intuvo GC column (20 m x 0.10 mm, 0.40 µm) or equivalent
Oven Program Initial Temp: 100°C for 0.25 min, Ramp 1: 100°C/min to 200°C, Ramp 2: 50°C/min to 250°C, Hold for 0.75 min
Total Run Time Approximately 11.3 minutes

Table 2: Mass Spectrometer (MS) Conditions [1]

ParameterValue
Ionization Mode Electron Ionization (EI)
Source Temperature 200 - 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temp. 250 °C
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan

For quantitative analysis, SIM mode is often preferred for its higher sensitivity and selectivity.[8] Key ions for benzene and internal standards are monitored.

Quantitative Data Presentation

Calibration is performed using a series of standards of known concentrations to establish a linear range. The following table summarizes typical performance data for the analysis of aromatic compounds in gasoline.

Table 3: Calibration and Precision Data for Aromatic Compounds in Gasoline [1]

CompoundCalibration Range (weight %)Coefficient of Determination (R²)Repeatability (RSD%)
Benzene0.1 - 4.0> 0.999< 1.0
Toluene1.55 - 20.01> 0.997< 1.0
Total Aromatics10 - 42> 0.999< 1.0

RSD% was determined from 21 consecutive injections of an aromatic performance standard.[1]

Visualized Workflows and Relationships

The following diagrams illustrate the key workflows and logical relationships in the GC-MS analysis of benzene compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Sample Matrix (e.g., Gasoline, Beverage) Weighing Weighing/Aliquoting Sample->Weighing IS_Spike Internal Standard Spiking Weighing->IS_Spike Mixing Vortexing/Mixing IS_Spike->Mixing Injection Autosampler Injection Mixing->Injection GC_Separation GC Separation (Capillary Column) Injection->GC_Separation Ionization MS Ionization (Electron Ionization) GC_Separation->Ionization Detection MS Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Concentration Calculation Integration->Quantification Calibration Calibration Curve Generation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for GC-MS analysis of benzene.

Logical_Relationship Matrix Sample Matrix (Complexity & Volatility) Prep_Method Preparation Method (Direct, Headspace, SPME) Matrix->Prep_Method determines GC_Params GC Parameters (Column, Oven Program) Prep_Method->GC_Params influences Data_Quality Data Quality (Accuracy, Precision, Sensitivity) Prep_Method->Data_Quality impacts MS_Params MS Parameters (Scan Mode, Ions) GC_Params->MS_Params is coupled with GC_Params->Data_Quality impacts MS_Params->Data_Quality impacts

Caption: Key factors influencing data quality in GC-MS analysis.

Conclusion

The GC-MS methodologies detailed in this application note provide a reliable framework for the routine analysis of benzene and other aromatic compounds in diverse matrices. Adherence to these protocols, including proper sample preparation and optimized instrument conditions, will ensure high-quality, reproducible data suitable for regulatory compliance, quality control, and research applications. The provided workflows and data tables serve as a practical guide for laboratory personnel.

References

Application Notes and Protocols for In Vivo Evaluation of Novel Synthetic Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vivo evaluation of novel synthetic compounds with potential anti-inflammatory activity. It includes detailed protocols for commonly used animal models of inflammation, data presentation guidelines, and an overview of key signaling pathways involved in the inflammatory response.

Introduction

The development of novel anti-inflammatory drugs is a critical area of pharmaceutical research. Preclinical in vivo studies are essential to assess the efficacy and safety of new chemical entities. This guide outlines standardized protocols for two widely used models: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Systemic Inflammation. Furthermore, it details the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

In Vivo Anti-Inflammatory Activity Data

The following tables summarize the in vivo anti-inflammatory effects of representative novel synthetic compounds from different chemical classes.

Table 1: Anti-Inflammatory Activity of Novel Chalcone Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Time Point (hours)Edema Inhibition (%)Reference CompoundEdema Inhibition (%)
Chalcone Hybrid 4c--62.21Indomethacin56.27[1]
Chalcone Hybrid 4d--78.51Indomethacin56.27[1]
Chalcone Hybrid 6c---Indomethacin56.27[1]
Chalcone Hybrid 6d---Indomethacin56.27[1]
Indole-Chalcone 4101-661.74--
(E)-3,4-dihydroxychalcone derivative (Compound 33)2024-Dexamethasone-

*Data presented as mean ± SEM. Edema inhibition is calculated relative to the vehicle-treated control group.

Table 2: Effect of Novel Quinazoline and Pyrazole Derivatives on Inflammatory Mediators

Compound ClassCompoundModelKey MediatorEffect
Quinazolinone6m, 6qLPS-induced ALITNF-α, IL-6Dose-dependent inhibition of release[2]
Pyrazole DimerVaCarrageenan-induced edemaEdemaMaximum inhibitory effect[3]
Pterostilbene DerivativeE2LPS-treated RAW 264.7 cellsNOIC50 = 0.7 µM[4]
Benzothiazole Derivative17cCarrageenan-induced edemaEdema72-80% inhibition[5]
Benzothiazole Derivative17iCarrageenan-induced edemaEdema64-78% inhibition[5]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to screen for acute anti-inflammatory activity.[6] Carrageenan, a strong chemical irritant, induces a reproducible inflammatory response characterized by edema, hyperalgesia, and erythema.[6]

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (novel synthetic compound)

  • Reference drug (e.g., Indomethacin, 5-10 mg/kg)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle Control (receives only the vehicle)

    • Group II: Carrageenan Control (receives vehicle and carrageenan)

    • Group III: Reference Drug (receives reference drug and carrageenan)

    • Group IV, V, VI...: Test Compound (receives different doses of the test compound and carrageenan)

  • Compound Administration: Administer the test compound, reference drug, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before carrageenan injection.[6][7]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals except the vehicle control group (which may receive a saline injection).[7][8][9]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[8][9][10] Alternatively, paw thickness can be measured using digital calipers.[9]

  • Calculation of Edema and Inhibition:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study the systemic inflammatory response and to evaluate compounds that may modulate cytokine production.[11] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[12]

Materials:

  • Male C57BL/6 or BALB/c mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

  • Test compound

  • Vehicle (e.g., sterile saline or PBS)

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Blood collection supplies (e.g., heparinized tubes, syringes)

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Animal Acclimatization and Grouping: Follow the same procedures as described in the carrageenan model.

  • Compound Administration: Administer the test compound or vehicle at the desired dose and route, typically 30-60 minutes prior to LPS challenge.[11]

  • Induction of Inflammation: Inject LPS intraperitoneally (i.p.) at a dose ranging from 0.25 to 5 mg/kg.[12][13] The dose should be optimized based on the desired severity of the inflammatory response.

  • Monitoring: Monitor the animals for signs of inflammation, such as lethargy, piloerection, and reduced activity.

  • Sample Collection: At a predetermined time point (e.g., 1.5, 4, 6, or 24 hours post-LPS), anesthetize the mice and collect blood via cardiac puncture or from the retro-orbital sinus.[11][12] Tissues such as the lung, liver, and spleen can also be harvested for further analysis.[13]

  • Cytokine Analysis: Separate plasma or serum from the blood samples. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using specific ELISA kits according to the manufacturer's instructions.[11][12]

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS control group to determine the inhibitory effect of the compound.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of novel synthetic compounds are often mediated through the modulation of key intracellular signaling pathways. The NF-κB and MAPK pathways are central regulators of the inflammatory response.[14][15][16]

NF-κB Signaling Pathway

The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS or TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases Nucleus Nucleus DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Canonical NF-κB Signaling Pathway in Inflammation.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in transmitting extracellular signals to intracellular targets, regulating processes like inflammation, cell proliferation, and apoptosis.[17] The main MAPK subfamilies involved in inflammation are p38 MAPK, JNK, and ERK.[17] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors and enzymes, ultimately promoting the expression of pro-inflammatory mediators.[15]

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K_p38 MAPKK (MKK3/6) MAP3K->MAP2K_p38 MAP2K_JNK MAPKK (MKK4/7) MAP3K->MAP2K_JNK MAP2K_ERK MAPKK (MEK1/2) MAP3K->MAP2K_ERK p38 p38 MAPK MAP2K_p38->p38 Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38->Transcription_Factors JNK JNK MAP2K_JNK->JNK JNK->Transcription_Factors ERK ERK1/2 MAP2K_ERK->ERK ERK->Transcription_Factors Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response Activation

Caption: Overview of MAPK Signaling Pathways in Inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of a novel synthetic anti-inflammatory compound.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., COX/LOX inhibition, Cytotoxicity) Compound_Synthesis->In_Vitro_Screening Acute_Toxicity Acute Toxicity Studies In_Vitro_Screening->Acute_Toxicity In_Vivo_Model In Vivo Inflammation Model (e.g., Carrageenan Paw Edema) Acute_Toxicity->In_Vivo_Model Dosing Compound Administration (Vehicle, Reference, Test Doses) In_Vivo_Model->Dosing Data_Collection Data Collection (Paw Volume, Cytokine Levels) Dosing->Data_Collection Data_Analysis Statistical Analysis & Interpretation Data_Collection->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for NF-κB/MAPK) Data_Analysis->Mechanism_Study If Efficacious Lead_Optimization Lead Optimization / Further Preclinical Development Data_Analysis->Lead_Optimization If Efficacious Mechanism_Study->Lead_Optimization

Caption: General Workflow for In Vivo Anti-Inflammatory Drug Discovery.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Novel Benzene-Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzene-sulfonamide derivatives represent a class of compounds that have demonstrated a wide range of biological activities, including antimicrobial effects. This document provides a detailed framework for the antimicrobial susceptibility testing (AST) of novel compounds within this class, using the representative molecule 1-Acetyl-3-(dimethylsulfamoylamino)benzene as a template for discussion.

While, as of the date of this document, no specific antimicrobial activity has been reported in the public domain for this compound, the protocols outlined herein are based on established methodologies for evaluating the antimicrobial potential of new chemical entities. These methods are designed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of a compound, which are critical parameters in assessing its efficacy.

The primary mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This disruption of the folic acid pathway ultimately inhibits bacterial growth. The following protocols and diagrams are presented to guide researchers in the systematic evaluation of novel benzene-sulfonamide derivatives.

Key Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and accurate technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

  • Test compound (e.g., this compound)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Incubator (35-37°C)

  • Reference antibiotics (e.g., Ciprofloxacin, Sulfamethoxazole)

Procedure:

  • Preparation of Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in CAMHB to the desired starting concentration.

  • Preparation of Inoculum: Culture the bacterial strains overnight on appropriate agar plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a reference antibiotic as a control for the assay's validity.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of the antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

The following tables present hypothetical data for the antimicrobial susceptibility testing of a novel benzene-sulfonamide derivative against common bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Compound X

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive16
Enterococcus faecalis ATCC 29212Positive32
Escherichia coli ATCC 25922Negative64
Pseudomonas aeruginosa ATCC 27853Negative>128

Table 2: Minimum Bactericidal Concentration (MBC) of Compound X

Bacterial StrainGram StainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus ATCC 29213Positive322
Enterococcus faecalis ATCC 29212Positive1284
Escherichia coli ATCC 25922Negative>128>2
Pseudomonas aeruginosa ATCC 27853Negative>128-

Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for benzene-sulfonamide derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_mbc MBC Determination compound_prep Prepare Compound Stock serial_dilution Serial Dilution in 96-Well Plate compound_prep->serial_dilution inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate 16-24h at 37°C inoculation->incubation read_mic Determine MIC incubation->read_mic plating Plate from Wells with No Growth read_mic->plating incubation_mbc Incubate 18-24h at 37°C plating->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

signaling_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids DHPS->Dihydropteroate DHFR->THF Compound Benzene-Sulfonamide Compound Compound->DHPS Inhibition

Caption: Putative mechanism of action for benzene-sulfonamides.

References

Application Notes and Protocols for 1-Acetyl-3-(dimethylsulfamoylamino)benzene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the biological activity and application of 1-Acetyl-3-(dimethylsulfamoylamino)benzene as a chemical probe did not yield specific information on its mechanism of action, protein targets, or modulated signaling pathways. The compound, also identified by its IUPAC name 3-acetyl-N,N-dimethylbenzene-1-sulfonamide and CAS number 173158-15-1, is commercially available but appears to be a novel or largely uncharacterized agent in the context of chemical biology and drug discovery.

While detailed experimental protocols and quantitative data regarding the biological use of this specific molecule are not available in the current scientific literature, this document provides a foundational framework for researchers and drug development professionals to investigate its potential as a chemical probe. The following sections outline general methodologies and logical workflows that can be adapted to characterize this and other novel compounds.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. This information is aggregated from chemical supplier databases.

PropertyValue
IUPAC Name 3-acetyl-N,N-dimethylbenzene-1-sulfonamide
Synonyms This compound
CAS Number 173158-15-1
Molecular Formula C₁₀H₁₃NO₃S
Molecular Weight 227.28 g/mol
Physical Form Powder
Melting Point 73-76 °C

General Experimental Workflow for Characterization

The following diagram illustrates a general workflow for the initial characterization of a novel chemical probe like this compound.

G General Workflow for Chemical Probe Characterization cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action Studies A Compound Acquisition (this compound) B Purity and Identity Confirmation (e.g., NMR, LC-MS) A->B C Phenotypic Screening (e.g., Cell Viability, Reporter Assays) B->C D Affinity-based Methods (e.g., Affinity Chromatography, DARTS) C->D Hit Compound E Activity-based Methods (e.g., Activity-Based Protein Profiling) C->E Hit Compound F Computational Prediction C->F Hit Compound G Target Validation (e.g., Knockdown, Overexpression) D->G E->G F->G H Biochemical and Biophysical Assays (e.g., Enzyme Kinetics, SPR) G->H I Cellular Pathway Analysis (e.g., Western Blot, Transcriptomics) H->I

Caption: A generalized workflow for the discovery and characterization of a novel chemical probe.

Hypothetical Signaling Pathway Investigation

Should initial phenotypic screens indicate that this compound affects a particular cellular process, for instance, a hypothetical "Pro-Survival Pathway," the following logical diagram illustrates how its mechanism could be dissected.

G Hypothetical Signaling Pathway Analysis A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression (Pro-Survival Genes) E->F G Cell Survival F->G H This compound H->D Inhibition?

Caption: A diagram illustrating a hypothetical point of intervention for the chemical probe in a signaling cascade.

Proposed Experimental Protocols

The following are generalized protocols that would be essential first steps in characterizing the biological activity of this compound.

Protocol 1: Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of the compound on a panel of cell lines.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Selected cancer and non-cancerous cell lines

  • 96-well cell culture plates

  • MTT or resazurin-based cell viability reagent

  • Plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in cell culture medium.

  • Treat the cells with a range of concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for Pathway Modulation

Objective: To investigate the effect of the compound on the phosphorylation status or expression level of key proteins in a signaling pathway of interest.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer and protease/phosphatase inhibitors

  • Primary and secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to a suitable confluency and treat with the compound at a concentration determined from the viability assay.

  • After the desired treatment time, wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and probe with primary antibodies against the target proteins.

  • Wash the membrane and incubate with the appropriate secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine changes in protein levels or phosphorylation.

Conclusion

While this compound is a commercially available compound, its utility as a chemical probe is currently undefined in the public domain. The protocols and workflows presented here offer a strategic starting point for any research group wishing to explore its biological potential. Future investigations are necessary to elucidate its mechanism of action and to validate its use in studying specific biological processes. Researchers are encouraged to perform initial screening and target identification studies to unlock the potential of this molecule.

Application Notes and Protocols for Monitoring Benzene and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene is a ubiquitous environmental and industrial pollutant known for its carcinogenic properties, primarily targeting the hematopoietic system.[1] Monitoring exposure to benzene is crucial for assessing health risks in both occupational and environmental settings. This document provides detailed application notes and protocols for the analytical methods used to monitor benzene and its primary metabolites. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to implement robust and sensitive detection methodologies.

The primary route of benzene metabolism occurs in the liver, where it is converted into several metabolites that are then excreted in the urine.[2] These metabolites, along with unmetabolized benzene, serve as key biomarkers of exposure.[3] The most significant and widely monitored biomarkers include unmetabolized benzene, phenol, catechol, hydroquinone, trans,trans-muconic acid (t,t-MA), and S-phenyl mercapturic acid (S-PMA).[1][4] Among these, t,t-MA and S-PMA are considered the most sensitive and specific biomarkers for low-level benzene exposure.[4][5]

Benzene Metabolism Pathway

Benzene is initially oxidized by cytochrome P450 enzymes (primarily CYP2E1) in the liver to form benzene oxide.[6] This reactive epoxide can then follow several metabolic routes. It can be enzymatically converted to phenol, which is the major metabolite.[7] Benzene oxide can also be hydrolyzed to catechol, react with glutathione to form S-phenylmercapturic acid (S-PMA), or be further oxidized.[6] The aromatic ring can also be opened to form trans,trans-muconic acid (t,t-MA).[8] Phenol can be further hydroxylated to form hydroquinone.[2] These metabolites are primarily excreted in the urine as glucuronide and sulfate conjugates.[9]

Benzene_Metabolism Benzene Benzene Benzene_Oxide Benzene Oxide Benzene->Benzene_Oxide CYP2E1 Phenol Phenol Benzene_Oxide->Phenol spontaneous rearrangement Catechol Catechol Benzene_Oxide->Catechol epoxide hydrolase tt_MA trans,trans-Muconic Acid (t,t-MA) Benzene_Oxide->tt_MA ring opening S_PMA S-Phenylmercapturic Acid (S-PMA) Benzene_Oxide->S_PMA GSH transferase Hydroquinone Hydroquinone Phenol->Hydroquinone CYP2E1 Conjugates Glucuronide and Sulfate Conjugates Phenol->Conjugates Catechol->Conjugates Hydroquinone->Conjugates Urine Urinary Excretion tt_MA->Urine S_PMA->Urine Conjugates->Urine

Caption: Metabolic pathway of benzene in the liver.

Analytical Methods and Data

The primary analytical techniques for monitoring benzene and its metabolites are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[7][9] Sample preparation is a critical step to ensure accuracy and sensitivity, with methods like headspace (HS), solid-phase microextraction (SPME), and solid-phase extraction (SPE) being commonly employed.[1][10]

Quantitative Data Summary

The following tables summarize quantitative data from various analytical methods for benzene and its key metabolites in different biological matrices.

Table 1: Analytical Methods for Unmetabolized Benzene | Matrix | Sample Preparation | Analytical Method | Detection Limit | Recovery (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Urine | Headspace (HS) | GC-PID | 40 ng/L | >90 |[9] | | Blood | Headspace (HS) | GC-PID | 0.4 µg/L | Not Reported |[11] | | Blood | Headspace SPME | GC-FID | 1 µg/cm³ | Not Reported |[1] | | Urine | Headspace SPME-GC/MS | 0.09 - 0.26 ng/mL (LOD) | 96.1 - 103.8 |[12] | | Breath | Collection on Tenax; thermal desorption | HRGC/MS | 3 ppt | 70-130 (estimated) |[11] | | Air | Adsorbent cartridges; SPME | GC-MS | 0.05 - 0.1 µg/m³ | Not Reported |[1] |

Table 2: Analytical Methods for Benzene Metabolites

Analyte(s) Matrix Sample Preparation Analytical Method Detection/Quantification Limit Recovery (%) Reference
t,t-MA Urine SPE HPLC-UV 0.11 µg/L (LOD), 0.36 µg/L (LOQ) 85-90 [10]
t,t-MA Urine SPE (Ion Exchange) HPLC-UV Not Reported >95 [1]
S-PMA, t,t-MA Urine SPE LC-ESI-MS/MS S-PMA: CV 7% @ 9.4 µg/L, t,t-MA: CV 10% @ 0.07 mg/L Not Reported [13][14]
S-PMA, t,t-MA Urine Not specified UPLC-MS/MS S-PMA: 0.17 µg/L (LOQ), t,t-MA: 3.3 µg/L (LOQ) 98.3 - 102 [15]
Phenol Urine Enzymatic Hydrolysis, Solvent Extraction GC-FID 1 mg/L 92-98 [9]
Phenol, Cresols Urine Acidic deconjugation, derivatization GC-MS < 0.4 µmol/L (LOD) Not Reported [16]
Multiple Metabolites* Urine Acidic deconjugation, derivatization GC-MS < 0.05 - < 0.4 µmol/L (LOD) Not Reported [16]
Multiple Metabolites** Urine Direct Injection LC-QqTOF-MS < 30 ng/mL (LOQ), t,t-MA: 3 ng/mL 88-110 [17]

*Phenol, o,m,p-cresol, mandelic acid, o,m,p-methylhippuric acid **t,t-muconic acid, hippuric acid, o-, m- and p-methylhippuric acid, phenylglyoxylic acid

Experimental Protocols

Protocol 1: Determination of Unmetabolized Benzene in Urine by Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

This protocol describes the quantitative analysis of unmetabolized benzene in urine, a direct biomarker of recent exposure.[18]

1. Materials and Reagents

  • SPME Fiber: 65 µm Polydimethylsiloxane-Divinylbenzene (PDMS-DVB) or similar.[19]

  • Vials: 10 mL or 20 mL glass headspace vials with PTFE-faced silicone septa.

  • Reagents: Sodium chloride (NaCl), Benzene standard, Benzene-d6 (internal standard), Methanol (HPLC grade).

  • Urine Samples: Collected in sterile containers and stored at -20°C or below until analysis.[15]

2. Standard Preparation

  • Prepare a stock solution of benzene and benzene-d6 in methanol.

  • Create a series of calibration standards by spiking control urine with known amounts of benzene to cover the expected concentration range (e.g., 0.1 to 50 µg/L).

  • Add a fixed concentration of the internal standard (benzene-d6) to each calibrator and sample.

3. Sample Preparation Workflow

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Thaw 2 mL Urine Sample Spike 2. Add Internal Standard (Benzene-d6) Sample->Spike Vial 3. Transfer to 10 mL Headspace Vial Spike->Vial Salt 4. Add ~1 g NaCl Vial->Salt Seal 5. Immediately Seal Vial Salt->Seal Vortex 6. Vortex to Dissolve Salt Seal->Vortex Incubate 7. Incubate at 50°C for 15 min Vortex->Incubate Expose 8. Expose SPME Fiber to Headspace (50°C, 30 min) Incubate->Expose Desorb 9. Desorb Fiber in GC Inlet (250°C, 2 min) Expose->Desorb Analyze 10. GC-MS Analysis (SIM Mode) Desorb->Analyze

Caption: Workflow for HS-SPME-GC/MS analysis of benzene.

4. GC-MS Parameters (Example)

  • GC Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp to 150°C at 10°C/min, then to 220°C at 25°C/min (hold 2 min).

  • Injector: Splitless mode, 250°C.

  • MS Parameters: Electron Ionization (EI) mode. Monitor ions in Selected Ion Monitoring (SIM) mode: Benzene (m/z 78) and Benzene-d6 (m/z 84).

5. Data Analysis

  • Integrate the peak areas for benzene and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratios against the concentration of the standards.

  • Determine the concentration of benzene in the unknown samples from the calibration curve.

Protocol 2: Simultaneous Determination of Urinary S-PMA and t,t-MA by LC-MS/MS

This protocol details a sensitive and specific method for quantifying the key benzene metabolites S-PMA and t,t-MA, which are suitable for monitoring low-level exposures.[13][14]

1. Materials and Reagents

  • SPE Cartridges: Oasis HLB or similar mixed-mode anion exchange cartridges.

  • Reagents: S-PMA and t,t-MA analytical standards, [¹³C₆]-S-PMA and [¹³C₆]-t,t-MA internal standards, Formic acid, Acetonitrile, Methanol, Water (all LC-MS grade).

  • Urine Samples: Collect mid-stream urine and store at -20°C or colder.[15]

2. Standard Preparation

  • Prepare stock solutions of native and isotopically labeled standards in methanol or a suitable solvent.

  • Prepare a series of calibration standards by spiking control urine with the native standards to cover the desired concentration range (e.g., S-PMA: 0.5-50 µg/L; t,t-MA: 5-500 µg/L).

  • Add a fixed concentration of the internal standards to all calibrators, controls, and samples.

3. Sample Preparation Workflow (SPE)

LCMS_Workflow cluster_prep Urine Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Sample 1. Thaw 1 mL Urine Sample Spike 2. Add Internal Standards ([¹³C₆]-S-PMA, [¹³C₆]-t,t-MA) Sample->Spike Acidify 3. Acidify with Formic Acid Spike->Acidify Vortex 4. Vortex and Centrifuge Acidify->Vortex Condition 5. Condition SPE Cartridge (Methanol, Water) Vortex->Condition Load 6. Load Supernatant Condition->Load Wash 7. Wash Cartridge (e.g., Water, 5% Methanol) Load->Wash Elute 8. Elute Analytes (e.g., Acetonitrile/Formic Acid) Wash->Elute Dry 9. Evaporate Eluate under Nitrogen Elute->Dry Reconstitute 10. Reconstitute in Mobile Phase Dry->Reconstitute Inject 11. Inject into LC-MS/MS System Reconstitute->Inject

Caption: Workflow for SPE and LC-MS/MS analysis of metabolites.

4. LC-MS/MS Parameters (Example)

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to separate the analytes from matrix interferences (e.g., 5% B held for 1 min, ramp to 95% B over 5 min, hold 2 min).

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI), negative mode.

  • MS Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • S-PMA: Q1 238.1 -> Q3 109.1

    • [¹³C₆]-S-PMA: Q1 244.1 -> Q3 115.1

    • t,t-MA: Q1 141.0 -> Q3 97.0

    • [¹³C₆]-t,t-MA: Q1 147.0 -> Q3 102.0

5. Data Analysis

  • Integrate MRM transition peaks for each analyte and its corresponding internal standard.

  • Calculate the peak area ratios.

  • Generate a calibration curve using a weighted (1/x) linear regression of the peak area ratios versus the concentrations of the calibrators.

  • Quantify the analytes in the samples using the regression equation.

Conclusion

The analytical methods described provide sensitive and reliable means for monitoring benzene and its metabolites in biological samples. Gas chromatography-based methods, particularly with HS-SPME sample introduction, are excellent for the specific measurement of unmetabolized benzene.[1] For assessing cumulative exposure and for low-level detection, LC-MS/MS methods targeting urinary metabolites like S-PMA and t,t-MA are superior due to their high sensitivity and specificity.[4] The choice of method depends on the specific research question, the required detection limits, and the available instrumentation. The protocols and data presented here serve as a comprehensive guide for establishing and validating these critical analytical procedures in a research or drug development laboratory.

References

Application Notes & Protocols for Scaling the Synthesis of Substituted Benzene Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted benzene derivatives are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The transition from laboratory-scale synthesis to industrial production presents significant challenges, including reaction efficiency, safety, cost-effectiveness, and control over regioselectivity.[2] These application notes provide an overview and detailed protocols for both traditional and modern techniques designed to address the challenges of scaling up the synthesis of these critical compounds. The focus is on robust and efficient methodologies suitable for researchers, scientists, and professionals in drug development and chemical manufacturing.

Scalable Electrophilic Aromatic Substitution (EAS)

Electrophilic Aromatic Substitution (EAS) remains a cornerstone for functionalizing benzene rings.[3] Key reactions like Friedel-Crafts, nitration, and halogenation are widely used in industry.[2][4] However, scaling these reactions requires careful control of catalysts, reaction conditions, and potential side reactions.[5][6]

Friedel-Crafts Acylation

Friedel-Crafts acylation is generally preferred over alkylation for large-scale synthesis because it avoids polyalkylation and carbocation rearrangements.[6][7] The resulting acylbenzene can then be reduced to the corresponding alkylbenzene if desired.

Experimental Protocol: Scale-Up of Friedel-Crafts Acylation of Toluene

This protocol describes the synthesis of 4-methylacetophenone, a common intermediate.

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a reflux condenser connected to a scrubber (containing aqueous NaOH) is charged with anhydrous aluminum chloride (AlCl₃, 1.5 kg, 11.25 mol) and dichloromethane (DCM, 10 L).

  • Reagent Addition: The mixture is cooled to 0-5 °C using a circulating chiller. Toluene (1.0 kg, 10.85 mol) is added slowly over 30 minutes, maintaining the internal temperature below 10 °C.

  • Acylation: Acetyl chloride (0.85 kg, 10.83 mol) is added dropwise via an addition funnel over 2-3 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: The reaction is stirred at 5-10 °C for an additional 2 hours. Progress is monitored by TLC or GC-MS until the starting material is consumed.

  • Quenching: The reaction mixture is transferred slowly and carefully via a peristaltic pump into a separate vessel containing crushed ice (15 kg) and concentrated HCl (1 L). This process is highly exothermic and requires efficient cooling.

  • Workup: The quenched mixture is stirred for 30 minutes. The organic layer is separated, washed with water (2 x 5 L), 5% sodium bicarbonate solution (2 x 5 L), and brine (5 L).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 4-methylacetophenone is purified by vacuum distillation to afford the final product.

Quantitative Data for Common EAS Reactions

ReactionCatalystSolventTemp (°C)PressureTypical Yield (%)ThroughputKey Considerations
Friedel-Crafts Acylation AlCl₃, FeCl₃Dichloromethane, Nitrobenzene0 - 50Atmospheric80 - 95%HighStoichiometric catalyst use; corrosive.[4]
Nitration [4]H₂SO₄/HNO₃Sulfuric Acid10 - 60Atmospheric90 - 98%Very HighHighly exothermic; potential for over-nitration.
Halogenation (Br₂) FeBr₃, FeNone or CCl₄25 - 50Atmospheric75 - 90%HighCatalyst required; evolution of HBr gas.
Sulfonation [4]Fuming H₂SO₄ (Oleum)Sulfuric Acid25 - 120Atmospheric>95%HighReversible reaction; harsh conditions.

Modern Strategies for Enhanced Scalability

To overcome the limitations of traditional batch chemistry, modern techniques like flow chemistry and C-H functionalization offer superior control, safety, and efficiency.[8][9]

Continuous Flow Synthesis

Flow chemistry provides significant advantages for hazardous or highly exothermic reactions, such as nitration.[8][10] The small reactor volume, superior heat and mass transfer, and precise control over reaction parameters enhance safety and product consistency.[8]

Logical Workflow: Batch vs. Continuous Flow Processing

G cluster_0 Batch Processing cluster_1 Continuous Flow Processing b_start Large Reactor b_reagents Add All Reagents b_start->b_reagents b_reaction Bulk Reaction (Poor Heat Transfer) b_reagents->b_reaction b_quench Bulk Quenching b_reaction->b_quench b_workup Workup b_quench->b_workup f_reagents Reagent Streams f_pump Pumps f_reagents->f_pump f_mix Mixing Point f_pump->f_mix f_reactor Heated/Cooled Reactor Coil (Excellent Heat Transfer) f_mix->f_reactor f_bpr Back-Pressure Regulator f_reactor->f_bpr f_collect Continuous Collection f_bpr->f_collect start

Caption: Comparison of batch and continuous flow workflows.

Experimental Protocol: Continuous Flow Nitration of Benzene

This protocol describes a safer, scalable method for producing nitrobenzene.

  • System Setup: A flow chemistry system is assembled with two HPLC pumps, a T-mixer, a coiled reactor (e.g., 10 mL PFA tubing), a back-pressure regulator (BPR), and a collection flask. The reactor coil is submerged in a temperature-controlled bath.

  • Reagent Streams:

    • Stream A: Benzene (1.0 M solution in dichloromethane).

    • Stream B: A pre-mixed solution of concentrated nitric acid (90%) and concentrated sulfuric acid (98%) in a 1:2 v/v ratio, handled with extreme care.

  • Reaction Initiation:

    • Pump A is set to a flow rate of 0.8 mL/min.

    • Pump B is set to a flow rate of 0.2 mL/min.

    • The total flow rate is 1.0 mL/min, giving a residence time of 10 minutes in the 10 mL reactor.

  • Execution: The reactor bath is maintained at 40 °C. The BPR is set to 50 psi to ensure the system remains in a single phase. The reagent streams are pumped through the T-mixer and into the heated reactor coil.

  • Collection and Quenching: The output stream is directed into a flask containing ice-cold water with vigorous stirring. The product stream is continuously quenched as it is collected.

  • Workup: The collected biphasic mixture is processed as in the batch protocol: separation of the organic layer, washing with water and brine, drying, and solvent removal.

  • Steady State: The system is run for approximately 3 residence times (~30 minutes) to reach a steady state before collection for yield analysis begins. The continuous operation allows for the production of large quantities of product over time. For example, running for 4 hours can process nearly 200 mL of the benzene solution.

Comparative Data: Batch vs. Flow Nitration [8]

ParameterBatch (Lab Scale)Continuous FlowAdvantage of Flow
Reaction Time 3 hours2 minutes90x faster
Safety Profile High risk of thermal runawayInherently safer, small reaction volumeEnhanced Safety
Yield ~85-90%>95%Higher Yield
Selectivity Risk of di-nitrationExcellent, precise controlHigher Purity
Scalability Difficult, requires specialized reactorsEasily scaled by running longerLinear Scalability
C-H Functionalization

Direct C-H functionalization is an atom-economical strategy that avoids the need for pre-functionalized starting materials (e.g., halides or boronic acids), reducing step counts and waste.[9] Palladium- and rhodium-based catalysts are often employed for these transformations.[11][12]

Conceptual Workflow: C-H Functionalization vs. Traditional Cross-Coupling

G cluster_0 Traditional Cross-Coupling cluster_1 Direct C-H Functionalization t_start Benzene t_func Halogenation (e.g., Br₂) t_start->t_func t_pre Bromo-benzene t_func->t_pre t_react Pd-Catalyzed Cross-Coupling t_pre->t_react t_couple Coupling Partner (e.g., R-B(OH)₂) t_couple->t_react t_prod Substituted Benzene t_react->t_prod t_waste Stoichiometric Waste t_react->t_waste ch_start Benzene ch_react Pd-Catalyzed C-H Activation ch_start->ch_react ch_partner Coupling Partner (e.g., Alkene) ch_partner->ch_react ch_prod Substituted Benzene ch_react->ch_prod

Caption: C-H functionalization offers a more direct synthetic route.

Experimental Protocol: Palladium-Catalyzed Non-Directed C-H Olefination of Benzene

This protocol is based on developments in ligand-accelerated catalysis.[11]

  • Reactor Setup: A high-pressure reactor (e.g., a Parr autoclave) is equipped with a magnetic stir bar. The reactor is dried in an oven and cooled under a stream of nitrogen.

  • Reagent Charging: To the reactor are added Pd(OAc)₂ (22.4 mg, 0.1 mmol), the specified ligand (e.g., a pyridone ligand, 0.12 mmol), and Ag₂CO₃ (55 mg, 0.2 mmol) as the oxidant.

  • Solvent and Substrates: Benzene (9.75 g, 125 mmol) and the alkene coupling partner (e.g., ethyl acrylate, 10.0 g, 100 mmol) are added, followed by a suitable solvent such as hexafluoroisopropanol (HFIP, 20 mL).

  • Reaction Execution: The reactor is sealed, purged with oxygen, and then pressurized with oxygen (2-3 atm). The mixture is stirred vigorously and heated to 100-120 °C for 12-24 hours.

  • Monitoring and Workup: After cooling to room temperature and venting the pressure, a sample is taken for GC-MS analysis. The reaction mixture is filtered through a pad of Celite to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to isolate the olefinated benzene product.

Strategic Planning for Polysubstituted Benzenes

The order of substituent introduction is critical for achieving the desired substitution pattern due to the directing effects of the groups already on the ring.[13] Planning a synthesis often involves working backward (retrosynthesis) and considering the activating/deactivating and ortho-, para-, or meta-directing nature of each substituent.[14]

Decision-Making Flowchart for Synthesis of Disubstituted Benzenes

G cluster_ortho_para cluster_meta start Target Molecule: Disubstituted Benzene q1 Analyze Relationship: Ortho/Para or Meta? start->q1 q2_op Is one group an Ortho/Para Director? q1->q2_op Ortho/Para q2_m Is one group a Meta Director? q1->q2_m Meta s1_op Strategy: Install the Ortho/Para director first q2_op->s1_op Yes conflict Conflicting Directors? (e.g., two o,p directors in a meta relationship) q2_op->conflict No/ Conflict s2_op Then, add the second group s1_op->s2_op s1_m Strategy: Install the Meta director first q2_m->s1_m Yes q2_m->conflict No/ Conflict s2_m Then, add the second group s1_m->s2_m fgi Use Functional Group Interconversion (FGI) - Install a meta-director (e.g., -COR) - Add second group - Convert director (e.g., -COR to -CH₂R) conflict->fgi Yes

Caption: Strategic planning for synthesizing disubstituted benzenes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-3-(dimethylsulfamoylamino)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-3-(dimethylsulfamoylamino)benzene. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and logical two-step synthetic pathway is proposed:

  • Sulfonylation of Aniline: Reaction of aniline with dimethylsulfamoyl chloride in the presence of a base to form the intermediate, N-phenyl dimethylsulfamide.

  • Friedel-Crafts Acylation: Subsequent acylation of N-phenyl dimethylsulfamide with an acetylating agent (e.g., acetyl chloride or acetic anhydride) using a Lewis acid catalyst to introduce the acetyl group at the meta-position.

Q2: What are the main challenges in the synthesis of this compound?

The primary challenges are associated with the Friedel-Crafts acylation step. The N-(dimethylsulfamoyl)amino group is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[1] This deactivation can lead to low yields and may require harsh reaction conditions.

Q3: Why is the acetyl group expected to add at the meta-position?

The N-(dimethylsulfamoyl)amino group is a deactivating group and, like other similar electron-withdrawing groups, is a meta-director in electrophilic aromatic substitution reactions.[2][3][4] This directing effect is due to the electronic properties of the substituent, which selectively deactivates the ortho and para positions more than the meta position.

Troubleshooting Guide

Step 1: Synthesis of N-phenyl dimethylsulfamide (Sulfonylation)
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of N-phenyl dimethylsulfamide 1. Inactive dimethylsulfamoyl chloride due to hydrolysis. 2. Inadequate base to neutralize the HCl byproduct. 3. Aniline starting material is of poor quality.1. Use freshly distilled or newly purchased dimethylsulfamoyl chloride. 2. Use a slight excess of a non-nucleophilic base like pyridine or triethylamine. 3. Purify aniline by distillation before use.
Formation of multiple products 1. Di-sulfonylation of aniline. 2. Side reactions due to elevated temperatures.1. Use a controlled stoichiometry of dimethylsulfamoyl chloride (e.g., 1.0-1.1 equivalents). 2. Maintain a low reaction temperature (e.g., 0-25 °C).
Step 2: Friedel-Crafts Acylation of N-phenyl dimethylsulfamide
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Deactivation of the aromatic ring by the N-(dimethylsulfamoyl)amino group.[1] 2. Insufficiently reactive Lewis acid catalyst. 3. Complexation of the Lewis acid with the nitrogen or oxygen atoms of the sulfamoyl group.[5]1. Use a more potent Lewis acid catalyst (see table below). 2. Employ a higher reaction temperature or longer reaction times, with careful monitoring to avoid decomposition. 3. Use a stoichiometric amount or an excess of the Lewis acid catalyst.[6]
Formation of ortho and/or para isomers The directing effect of the N-(dimethylsulfamoyl)amino group is not exclusively meta under all conditions.Optimize reaction conditions (catalyst, solvent, temperature) to favor meta-substitution. Softer Lewis acids might offer different regioselectivity.
Product decomposition Harsh reaction conditions (high temperature, strong Lewis acid) can lead to the degradation of the starting material or product.1. Use a milder Lewis acid if possible. 2. Perform the reaction at the lowest effective temperature. 3. Quench the reaction as soon as the starting material is consumed (monitor by TLC or LC-MS).

Data Presentation

The following tables provide quantitative data on analogous Friedel-Crafts acylation reactions of deactivated aniline derivatives, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Lewis Acid Catalyst on the Acetylation of Acetanilide *

EntryCatalyst (mol%)SolventAdditiveYield (%) of 4-Acetamidoacetophenone
1Ga(OTf)₃ (10)NitromethaneLiClO₄93
2Sc(OTf)₃ (10)NitromethaneLiClO₄85
3Hf(OTf)₄ (10)NitromethaneLiClO₄78
4AlCl₃ (320)1,2-Dichloroethane-9

*Data adapted from patent EP1359141A1 for the acetylation of acetanilide with acetic anhydride.[5] Acetanilide is used as a model for a deactivated N-substituted benzene ring.

Table 2: Optimization of Reaction Conditions for the Acetylation of Acetanilide with Ga(OTf)₃ *

EntryGa(OTf)₃ (mol%)Solvent SystemTemperature (°C)Time (h)Yield (%)
110Nitromethane / LiClO₄502493
25Nitromethane / LiClO₄502488
310Nitromethane502445

*Data adapted from patent EP1359141A1.[5]

Experimental Protocols

Note: The following are proposed protocols based on general procedures for analogous reactions. Optimization will be necessary to achieve the best yield and purity for the target compound.

Protocol 1: Synthesis of N-phenyl dimethylsulfamide
  • To a solution of aniline (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add dimethylsulfamoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Acylation of N-phenyl dimethylsulfamide
  • To a suspension of a Lewis acid (e.g., Ga(OTf)₃, 10 mol%) in a suitable solvent (e.g., nitromethane containing LiClO₄), add N-phenyl dimethylsulfamide (1.0 eq).[5]

  • Add the acetylating agent (e.g., acetic anhydride, 1.5 eq) dropwise at a controlled temperature (e.g., 0-25 °C).

  • Stir the reaction mixture at an optimized temperature (e.g., 50 °C) for the required time (monitor by TLC or LC-MS).

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Mandatory Visualizations

SynthesisWorkflow Aniline Aniline Step1 Step 1: Sulfonylation Aniline->Step1 DMSC Dimethylsulfamoyl Chloride DMSC->Step1 Base Base (e.g., Pyridine) Base->Step1 Intermediate N-phenyl dimethylsulfamide Step1->Intermediate Step2 Step 2: Friedel-Crafts Acylation Intermediate->Step2 AcylatingAgent Acetyl Chloride or Acetic Anhydride AcylatingAgent->Step2 LewisAcid Lewis Acid (e.g., Ga(OTf)₃) LewisAcid->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis workflow for this compound.

FCAcylationMechanism cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Attack cluster_2 Deprotonation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AromaticRing Deactivated Aromatic Ring AcyliumIon->AromaticRing Electrophilic Attack SigmaComplex Sigma Complex (Resonance Stabilized) AromaticRing->SigmaComplex Deprotonation Aryl Ketone SigmaComplex->Deprotonation - H⁺ Byproducts H⁺ + AlCl₄⁻ → HCl + AlCl₃

Caption: General mechanism of Friedel-Crafts acylation.

Caption: Meta-directing effect of the sulfamoylamino group.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Acetyl-3-(dimethylsulfamoylamino)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with 1-Acetyl-3-(dimethylsulfamoylamino)benzene in aqueous solutions. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions.

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock with aqueous buffer.

Q: Why is my compound precipitating, and what can I do to prevent it?

A: Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds. This often happens because the compound is highly soluble in the organic solvent (DMSO) but not in the final aqueous solution. The DMSO concentration is too low in the final mixture to keep the compound dissolved.[1]

Here are several strategies to troubleshoot this problem:

  • Decrease the Final Concentration: The simplest approach is to lower the final concentration of the compound in your aqueous solution to below its aqueous solubility limit.

  • Optimize Co-solvent Percentage: You can systematically test increasing percentages of a water-miscible co-solvent in your final solution.[2][3] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[2][3] Be mindful that high concentrations of organic solvents can affect biological assays.

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH.[2][4][5][6] If this compound has an acidic or basic functional group, adjusting the pH of your aqueous buffer can significantly increase its solubility. For a weakly acidic compound, increasing the pH will enhance solubility, while for a weakly basic compound, decreasing the pH will be beneficial.[5]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][8] Common non-ionic surfactants used in biological research include Tween® 20 and Triton™ X-100.

  • Sonication: Applying ultrasonic energy can help to break down larger particles and improve the dissolution of your compound.[9][10] This can be particularly useful when preparing stock solutions or final dilutions.

cluster_0 Troubleshooting Precipitation Start Compound Precipitates from DMSO Stock Dilution Check_Solubility Is final concentration below aqueous solubility? Start->Check_Solubility Lower_Conc Lower Final Concentration Check_Solubility->Lower_Conc No Optimize_Cosolvent Optimize Co-solvent Percentage Check_Solubility->Optimize_Cosolvent Yes, but still precipitates Success Solubility Achieved Lower_Conc->Success Adjust_pH Adjust Buffer pH Optimize_Cosolvent->Adjust_pH Use_Surfactant Incorporate Surfactant Adjust_pH->Use_Surfactant Sonication Apply Sonication Use_Surfactant->Sonication Sonication->Success

Caption: Troubleshooting workflow for compound precipitation.
Issue 2: I am seeing inconsistent results in my biological assays, which I suspect are due to poor solubility.

Q: How can poor solubility lead to inconsistent assay results, and how can I improve reproducibility?

A: Poor aqueous solubility can lead to the formation of micro-precipitates or aggregation of the compound in your assay medium. This reduces the effective concentration of the compound available to interact with its biological target, leading to high variability in your results.

To improve reproducibility, consider these approaches:

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility and stability in aqueous solutions.[11][12][13]

  • Preparation of a Solid Dispersion: A solid dispersion involves dispersing the compound in an inert carrier matrix at the solid state.[14][15][16][17] This can enhance the dissolution rate and apparent solubility. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[14]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate.[2] Techniques such as micronization or sonication can be employed.[2][9]

cluster_1 Improving Assay Reproducibility Start Inconsistent Assay Results Cause Poor Solubility Leading to Micro-precipitation/Aggregation Start->Cause Solution1 Formulation with Cyclodextrins Cause->Solution1 Solution2 Preparation of a Solid Dispersion Cause->Solution2 Solution3 Particle Size Reduction (e.g., Sonication) Cause->Solution3 Outcome Improved Reproducibility Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Strategies to improve assay reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the best starting approach to improve the solubility of this compound?

A1: The most straightforward initial approaches are to test a range of aqueous buffer pH values (if the compound is ionizable) and to use a co-solvent like ethanol or PEG 400.[2][3] These methods are relatively simple to implement and can provide a quick indication of whether solubility can be readily improved.

Q2: Are there any potential downsides to using co-solvents or surfactants in my experiments?

A2: Yes. High concentrations of organic co-solvents can be toxic to cells or interfere with enzyme activity. Similarly, surfactants can disrupt cell membranes and protein structures. It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the formulation components themselves.

Q3: How do I choose the right surfactant for my application?

A3: The choice of surfactant often depends on the specific requirements of your experiment. For cell-based assays, non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred due to their lower toxicity. The required Hydrophile-Lipophile Balance (HLB) of the surfactant system can also be a guiding factor.

Q4: Can I use heat to dissolve my compound?

A4: While gentle heating can sometimes help dissolve a compound, it should be done with caution. Excessive heat can lead to degradation of the compound. It is advisable to first assess the thermal stability of this compound before using heat for solubilization.

Q5: What is a solid dispersion, and when should I consider using it?

A5: A solid dispersion is a formulation where the drug is dispersed within a solid hydrophilic carrier.[14][17] This can improve the dissolution rate and bioavailability of poorly soluble drugs.[16][17] You should consider this technique when simpler methods like pH adjustment or co-solvents are insufficient, particularly for in vivo studies where oral bioavailability is a concern.

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound under various conditions to illustrate the potential impact of different solubilization techniques.

Solvent System Temperature (°C) pH Solubility (µg/mL)
Deionized Water257.0< 1
10% Ethanol in Water257.05
20% PEG 400 in Water257.015
Phosphate Buffered Saline257.4< 1
Phosphate Buffered Saline258.510
1% Tween® 80 in PBS257.450
5% HP-β-Cyclodextrin in Water257.0100

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Co-solvent Screening:

    • Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20% v/v of ethanol or PEG 400).

    • Add the compound stock solution to each co-solvent buffer to achieve the desired final concentration.

    • Vortex each solution for 30 seconds.

  • Equilibration: Rotate the solutions at room temperature for 24 hours to allow them to reach equilibrium.

  • Analysis:

    • Centrifuge the solutions to pellet any undissolved compound.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve a known amount of this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent, such as methanol, in a round-bottom flask.[14] A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Characterization: The resulting powder can be characterized for its dissolution properties by adding it to an aqueous buffer and measuring the concentration of the dissolved compound over time.

cluster_2 Solid Dispersion Preparation Workflow Step1 1. Dissolve Compound and Carrier in Volatile Solvent Step2 2. Evaporate Solvent (Rotary Evaporator) Step1->Step2 Step3 3. Dry Solid Film under Vacuum Step2->Step3 Step4 4. Pulverize into a Fine Powder Step3->Step4 Step5 5. Characterize Dissolution Properties Step4->Step5

Caption: Workflow for preparing a solid dispersion.

References

Optimizing reaction conditions for the amidation of benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the amidation of benzenesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring successful sulfonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the amidation of benzenesulfonyl chloride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion and a proton from the amine to form the sulfonamide. The presence of a base is typically required to neutralize the HCl generated during the reaction.[1][2][3]

Q2: Why is a base necessary for this reaction?

A2: A base is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Secondly, for primary amines, a base is required to deprotonate the resulting sulfonamide, forming a soluble salt, which is a key principle in the Hinsberg test for distinguishing amines.[1][3][4]

Q3: What are the most common bases used for this amidation?

A3: Common bases include tertiary amines like pyridine and triethylamine, as well as aqueous hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1][4][5] The choice of base can significantly impact the reaction's success, depending on the specific amine and solvent system used.

Q4: Can tertiary amines react with benzenesulfonyl chloride?

A4: While tertiary amines do not form stable sulfonamides due to the absence of a proton on the nitrogen to be removed, they can react with benzenesulfonyl chloride to form an unstable intermediate. This intermediate is readily hydrolyzed by water, regenerating the tertiary amine and consuming the benzenesulfonyl chloride.[3]

Q5: What is the main competing side reaction?

A5: The primary competing side reaction is the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid. This is particularly prevalent in aqueous or protic solvents and is accelerated by heat and basic conditions.[6][7][8] Optimizing the reaction conditions to favor amidation over hydrolysis is key to achieving high yields.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Sulfonamide 1. Hydrolysis of Benzenesulfonyl Chloride: The sulfonyl chloride may have degraded due to moisture or prolonged exposure to aqueous/protic solvents.[6][8] 2. Inactive Amine: The amine may be protonated (e.g., present as a hydrochloride salt), rendering it non-nucleophilic. 3. Insufficient Base: Not enough base to neutralize the HCl produced, leading to the protonation of the starting amine and halting the reaction.1. Use anhydrous solvents and fresh benzenesulfonyl chloride. Perform the reaction at a lower temperature to minimize hydrolysis. In aqueous media, using a high concentration of NaOH (e.g., 1 M) can surprisingly lead to high yields for certain amines by promoting the amidation pathway.[7] 2. Neutralize the amine salt with a suitable base before adding the benzenesulfonyl chloride. 3. Use at least one equivalent of base per equivalent of HCl produced. For the Schotten-Baumann reaction, an excess of aqueous base is often used.[5]
Oily Product Instead of a Solid Precipitate 1. Product is an Oil at Room Temperature: Some sulfonamides have low melting points. 2. Impure Product: The presence of unreacted starting materials or byproducts can prevent crystallization.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, proceed with purification via column chromatography. 2. Ensure the reaction has gone to completion. Wash the crude product with a suitable solvent to remove impurities. Recrystallization from an appropriate solvent system can also yield a solid product.
Precipitate Forms but Redissolves (for Primary Amines) This is the expected behavior for primary amines in the presence of excess aqueous base. The initially formed sulfonamide is deprotonated by the base to form a soluble salt.[1][4][9]To isolate the sulfonamide, acidify the reaction mixture to a pH that protonates the sulfonamide salt, causing it to precipitate out of the solution.
Reaction with Secondary Amine Yields No Precipitate Product is Soluble in the Reaction Mixture: The sulfonamide derived from the secondary amine may be soluble in the solvent system used.If a precipitate does not form upon completion of the reaction, try removing the solvent under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.
Difficulty in Separating Product from Aqueous Layer Emulsion Formation: Vigorous shaking or stirring of biphasic mixtures can sometimes lead to the formation of a stable emulsion.Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of celite.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on the amidation of benzenesulfonyl chloride.

Table 1: Effect of pH on Sulfonamide Yield in Aqueous Media

AminepHYield (%)
DibutylamineHigh (1 M NaOH)94
1-OctylamineHigh (1 M NaOH)98
HexamethylenimineHigh (1 M NaOH)97
Data sourced from a study on reactions in aqueous media, indicating that high pH can be very effective.[7]

Table 2: Comparison of Solvents for Amidation of Benzoyl Chloride with LiN(SiMe3)2 *

SolventYield of Amide (%)Yield of Imide (%)
Dichloroethane (DCE)8010
Dichloromethane (DCM)445
Dioxane1063
Tetrahydrofuran (THF)035
Acetonitrile025
*While this data is for benzoyl chloride, it illustrates the profound effect solvent choice can have on the product distribution in acylation reactions.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis (Schotten-Baumann Conditions)

  • Dissolve the Amine: In a round-bottom flask, dissolve the amine (1.0 eq.) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Add Aqueous Base: Add an excess of aqueous sodium hydroxide (e.g., 2-3 eq. of 10% NaOH solution).

  • Cool the Mixture: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with water, followed by a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude sulfonamide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.[5]

Protocol 2: Hinsberg Test for Amine Differentiation

  • Combine Reagents: In a test tube, add 5-6 drops of the amine, 7-8 drops of benzenesulfonyl chloride, and 10 mL of 10% aqueous KOH solution.

  • Shake Vigorously: Stopper the test tube and shake vigorously for 5-10 minutes until the odor of benzenesulfonyl chloride is no longer detectable.

  • Observe the Result:

    • Primary Amine: A clear solution is formed. The sulfonamide dissolves in the alkaline solution. Upon acidification with HCl, a precipitate will form.

    • Secondary Amine: A precipitate (the sulfonamide) forms, which is insoluble in the alkaline solution. The precipitate will also be insoluble upon acidification.

    • Tertiary Amine: No reaction is observed. The tertiary amine remains as an insoluble layer. It will dissolve upon acidification with HCl.[1][2][4][9]

Visualizations

Reaction_Mechanism General Reaction Mechanism for Amidation cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Amine Amine (R-NH2) Attack Nucleophilic Attack of Amine on Sulfur Amine->Attack BSC Benzenesulfonyl Chloride BSC->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Chloride Ion Intermediate->Elimination Deprotonation Deprotonation by Base Elimination->Deprotonation HCl HCl (neutralized by base) Elimination->HCl Sulfonamide Sulfonamide Deprotonation->Sulfonamide

Caption: General reaction mechanism for sulfonamide formation.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Product Yield Check_BSC Is Benzenesulfonyl Chloride Fresh? Start->Check_BSC Check_Amine Is Amine a Free Base? Check_BSC->Check_Amine Yes Sol_BSC Use Fresh Reagent, Anhydrous Conditions Check_BSC->Sol_BSC No Check_Base Is Base Concentration Sufficient? Check_Amine->Check_Base Yes Sol_Amine Neutralize Amine Salt Before Reaction Check_Amine->Sol_Amine No Check_Temp Is Reaction Temperature Optimized? Check_Base->Check_Temp Yes Sol_Base Use Stoichiometric or Excess Base Check_Base->Sol_Base No Sol_Temp Lower Temperature to Reduce Hydrolysis Check_Temp->Sol_Temp No Success Improved Yield Check_Temp->Success Yes Sol_BSC->Success Sol_Amine->Success Sol_Base->Success Sol_Temp->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Reducing side-product formation in the acetylation of aminobenzene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side-product formation during the acetylation of aminobenzene derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the acetylation of aminobenzene derivatives.

Issue 1: Formation of a Colored Product

  • Question: Why is my acetylated product colored (e.g., yellow, brown, or pink), and how can I obtain a colorless product?

  • Answer: The coloration of your product is typically due to the presence of oxidized impurities derived from the starting aminobenzene.[1][2] Aminobenzenes, especially aniline, are susceptible to air oxidation, which forms highly colored polymeric byproducts.[2] To address this:

    • Purification of Starting Material: Ensure your aminobenzene starting material is pure and colorless. If it has darkened upon storage, consider distillation or recrystallization before use.

    • Use of Activated Charcoal: During the workup, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal.[1][3][4] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the solution to cool for crystallization.[3][4] Be cautious not to add charcoal to a boiling solution to avoid bumping.[1]

    • Inert Atmosphere: For highly sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Issue 2: Low Yield of the Desired Mono-acetylated Product

  • Question: My reaction resulted in a low yield of the desired product. What are the possible causes and solutions?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents and allowing sufficient reaction time. For less reactive aminobenzenes (e.g., those with electron-withdrawing groups), longer reaction times or heating may be necessary.

    • Loss During Workup: Significant product loss can occur during recrystallization if too much solvent is used.[1] Use the minimum amount of hot solvent required to dissolve the crude product to ensure maximum recovery upon cooling.[1]

    • Side Reactions: The formation of side products, such as diacetylated or polysubstituted compounds, will consume the starting material and reduce the yield of the desired product. Refer to the sections on preventing these specific side products.

    • Hydrolysis of Acetic Anhydride: Acetic anhydride can be hydrolyzed by water. Ensure your glassware is dry and use anhydrous solvents if the reaction is sensitive to moisture.[5]

Issue 3: The Product Fails to Crystallize

  • Question: After the reaction and workup, my product is not crystallizing from the solution. What should I do?

  • Answer: Failure to crystallize is a common issue in recrystallization and can be addressed with the following techniques:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod.[6][7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a "seed" for crystallization.[6]

    • Supersaturation: You may have a supersaturated solution. Try cooling the solution in an ice bath to further decrease the solubility of your product.[8]

    • Excess Solvent: It is possible that too much solvent was added during the dissolution step.[9] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • "Oiling Out": If your product separates as an oil instead of a solid, it may be because the melting point of the impure product is lower than the temperature of the solution.[9] To remedy this, reheat the solution, add slightly more solvent, and allow it to cool more slowly.[9]

Issue 4: Formation of N,N-Diacetylated Side-Product

  • Question: I am observing the formation of a diacetylated side-product. How can I prevent this?

  • Answer: Diacetylation occurs when the initially formed mono-acetylated product undergoes a second acetylation. This is more common with highly reactive (electron-rich) aminobenzenes and under forcing reaction conditions. To minimize diacetylation:

    • Control Reaction Temperature: Avoid excessive heating. Running the reaction at room temperature or even 0 °C can significantly reduce the rate of the second acetylation.

    • Stoichiometry: Use a stoichiometric amount or only a slight excess of the acetylating agent (e.g., acetic anhydride). A large excess will favor diacetylation.

    • Reaction Time: Monitor the reaction progress (e.g., by TLC) and stop it once the starting material is consumed to avoid over-reaction.

Issue 5: Uncontrolled Exothermic Reaction

  • Question: The reaction is highly exothermic and difficult to control. How can I manage this?

  • Answer: The acetylation of amines is an exothermic reaction.[2] For highly reactive aminobenzenes, the heat generated can lead to side reactions and safety hazards.

    • Slow Addition of Reagents: Add the acetylating agent (e.g., acetic anhydride) dropwise and slowly to the solution of the aminobenzene derivative.[2]

    • Cooling: Immerse the reaction flask in an ice bath to dissipate the heat generated and maintain a controlled temperature.[8]

    • Dilution: Using a suitable solvent can help to moderate the reaction by dissipating the heat.

Frequently Asked Questions (FAQs)

  • Q1: What is the purpose of adding sodium acetate to the reaction mixture?

    • A1: In the acetylation of aniline, hydrochloric acid is sometimes added to dissolve the aniline by forming the water-soluble anilinium chloride.[8] However, the anilinium ion is not nucleophilic. Sodium acetate is a base that deprotonates the anilinium ion, regenerating the free aniline which can then react with acetic anhydride.[8]

  • Q2: Can I use acetyl chloride instead of acetic anhydride?

  • Q3: How do substituents on the aminobenzene ring affect the rate of acetylation and the likelihood of side-product formation?

    • A3:

      • Electron-donating groups (e.g., -OCH₃, -CH₃) increase the nucleophilicity of the amino group, leading to a faster reaction rate. However, this increased reactivity can also make side reactions like diacetylation and polysubstitution on the aromatic ring more likely.

      • Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity of the amino group, resulting in a slower reaction rate.[11] These substrates may require heating or the use of a more reactive acetylating agent. The silver lining is that the deactivation of the ring reduces the likelihood of polysubstitution side reactions on the ring.[11]

  • Q4: What is the mechanism of the acetylation of aniline with acetic anhydride?

    • A4: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of acetic anhydride, forming a tetrahedral intermediate.[12] This intermediate then collapses, eliminating an acetate ion as a leaving group and forming the N-acetylated product (acetanilide) and acetic acid.[12]

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the yield of the desired mono-acetylated product and the formation of the diacetylated side-product.

Table 1: Effect of Temperature on the Acetylation of Aniline

Temperature (°C)Reaction Time (hours)Yield of Acetanilide (%)Yield of N,N-Diacetylaniline (%)
0292< 1
25 (Room Temp)1952
501907
1000.58513

Note: This is illustrative data for comparative purposes.

Table 2: Effect of Acetic Anhydride Stoichiometry on the Acetylation of Aniline at Room Temperature

Molar Equivalents of Acetic AnhydrideReaction Time (hours)Yield of Acetanilide (%)Yield of N,N-Diacetylaniline (%)
1.01941
1.21963
1.51936
2.018811

Note: This is illustrative data for comparative purposes.

Experimental Protocols

Protocol 1: Standard Acetylation of Aniline using Acetic Anhydride

This protocol is a standard procedure for the synthesis of acetanilide.[8]

  • Dissolution of Aniline: In a 125 mL Erlenmeyer flask, dissolve 0.5 g of aniline in 14 mL of deionized water. Add 0.45 mL of concentrated hydrochloric acid. Swirl to ensure complete dissolution.

  • Preparation of Reagents: In a separate container, prepare a solution of 0.53 g of sodium acetate in 3 mL of water. Measure 0.6 mL of acetic anhydride.

  • Reaction: To the solution of aniline hydrochloride, add the 0.6 mL of acetic anhydride and swirl the flask. Immediately add the sodium acetate solution.

  • Isolation of Crude Product: A white precipitate of acetanilide should form. Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration.

  • Purification: Recrystallize the crude acetanilide from a minimal amount of hot 95% ethanol or water. If the product is colored, add a small amount of activated charcoal to the hot solution before filtering.

  • Drying: Allow the purified crystals to air dry completely on a watch glass.

Protocol 2: Acetylation of a Deactivated Aminobenzene (p-Nitroaniline)

This protocol is suitable for less reactive aminobenzenes.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, add 1.38 g of p-nitroaniline and 10 mL of glacial acetic acid.

  • Addition of Acetylating Agent: Slowly add 1.2 mL of acetic anhydride to the mixture.

  • Heating: Heat the reaction mixture to reflux for 30-45 minutes.

  • Isolation of Crude Product: Allow the mixture to cool to room temperature, then pour it into 50 mL of ice-cold water while stirring. The product will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from ethanol.

  • Drying: Dry the purified crystals in a desiccator.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aminobenzene in appropriate solvent B Add Acetylating Agent (e.g., Acetic Anhydride) A->B C Control Temperature (e.g., Ice Bath) B->C D Precipitate Crude Product (e.g., add to water) C->D Reaction Complete E Isolate by Vacuum Filtration D->E F Recrystallize from minimal hot solvent E->F G Dry Purified Product F->G

Caption: General experimental workflow for the acetylation of aminobenzene derivatives.

troubleshooting_logic cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product no_crystals No Crystallization start->no_crystals diacetylation Diacetylation start->diacetylation check_stoichiometry Check Stoichiometry & Reaction Time low_yield->check_stoichiometry min_solvent Use Minimal Recrystallization Solvent low_yield->min_solvent charcoal Use Activated Charcoal colored_product->charcoal purify_starting_material Purify Starting Material colored_product->purify_starting_material scratch_seed Scratch Flask or Seed no_crystals->scratch_seed reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent control_temp Control Temperature diacetylation->control_temp control_reagents Control Reagent Stoichiometry diacetylation->control_reagents

Caption: Troubleshooting logic for common issues in aminobenzene acetylation.

References

Enhancing the stability of 1-Acetyl-3-(dimethylsulfamoylamino)benzene for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the long-term storage stability of 1-Acetyl-3-(dimethylsulfamoylamino)benzene. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which contains both an N-aryl acetamide and a sulfonamide functional group, the primary stability concerns are hydrolysis and photodegradation. Hydrolysis can occur at both the amide and sulfonamide linkages, particularly under non-neutral pH conditions. Aromatic compounds can also be susceptible to degradation upon exposure to light.

Q2: What are the likely degradation pathways for this compound?

A2: The two most probable degradation pathways are:

  • Hydrolysis of the acetamide group: This would result in the formation of 3-(dimethylsulfamoylamino)aniline and acetic acid. This reaction can be catalyzed by acidic or basic conditions.

  • Hydrolysis of the sulfonamide group: This would lead to the formation of 1-acetylamino-3-aminobenzene and dimethylsulfamic acid. Sulfonamide hydrolysis is often slower than amide hydrolysis but can be significant under certain conditions, particularly acidic pH.[1][2]

Q3: How does pH affect the stability of this compound?

A3: The stability of the sulfonamide group is known to be pH-dependent. Generally, sulfonamides are more susceptible to hydrolysis in acidic solutions compared to neutral or alkaline conditions.[1][2] The amide bond can be hydrolyzed under both acidic and basic conditions. Therefore, maintaining a neutral pH is crucial for the long-term stability of the compound in solution.

Q4: Is this compound sensitive to light?

A4: Aromatic sulfonamides can be photolabile.[3] It is recommended to protect the compound from light during storage and handling to prevent potential photodegradation.

Q5: What are the recommended storage conditions for long-term stability?

A5: For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container at low temperature (2-8°C or frozen) and protected from light and moisture. If in solution, use a buffered solution at or near neutral pH and store at low temperatures.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of potency or purity over time in solid form. 1. Exposure to moisture leading to hydrolysis. 2. Exposure to high temperatures. 3. Exposure to light.1. Store in a desiccator or with a desiccant. 2. Ensure storage at recommended low temperatures. 3. Store in an amber vial or a light-blocking container.
Degradation of the compound in solution. 1. Inappropriate pH of the solvent. 2. Use of a reactive solvent. 3. Microbial contamination.1. Use a buffered solvent system to maintain a neutral pH. 2. Use high-purity, inert solvents. 3. Use sterile filtration for solutions intended for long-term storage.
Appearance of new peaks in HPLC analysis after storage. 1. Chemical degradation. 2. Photodegradation.1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradants. 2. Compare the retention times of the new peaks with those of potential degradation products. 3. Ensure the compound is handled and stored with light protection.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.[4][5][6]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the stock solution and solid compound to the following conditions:[7][8]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9] A sample protected from light should be used as a control.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. Aim for a target degradation of 5-20% to avoid the formation of secondary degradants.[7]

Protocol 2: Long-Term Stability Study (ICH Guideline Based)

Objective: To determine the re-test period or shelf life of this compound under defined storage conditions.[10]

Methodology:

  • Sample Preparation: Place the solid compound in containers that simulate the proposed packaging for storage.

  • Storage Conditions: Store the samples under the following long-term and accelerated conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: Test at 0, 3, and 6 months.

  • Analytical Tests: At each time point, test the samples for appearance, assay, purity (including degradation products), and any other critical quality attributes.

  • Data Evaluation: Analyze the data for trends and determine if any "significant change" has occurred. A significant change is defined as a failure to meet the established specifications. The results from the accelerated study can be used to predict the shelf life under the long-term conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Outcome start Start: 1-Acetyl-3- (dimethylsulfamoylamino)benzene acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (Light Exposure) start->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc pathways Degradation Pathways hplc->pathways method Stability-Indicating Method hplc->method

Caption: Forced degradation experimental workflow.

troubleshooting_logic cluster_solid Solid State cluster_solution In Solution issue Issue: Compound Degradation solid_check Check Storage: - Moisture? - Temperature? - Light? issue->solid_check Solid? solution_check Check Solution: - pH? - Solvent? - Contamination? issue->solution_check Solution? solid_solution Solution: - Store in desiccator - Refrigerate/Freeze - Use amber vials solid_check->solid_solution solution_solution Solution: - Use neutral buffer - Use inert solvent - Sterile filter solution_check->solution_solution

Caption: Troubleshooting logic for compound degradation.

References

Method validation for the quantification of 1-Acetyl-3-(dimethylsulfamoylamino)benzene in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific, validated analytical method for 1-Acetyl-3-(dimethylsulfamoylamino)benzene is not publicly available. The following technical support guide is a representative example based on established principles of bioanalytical method validation for small molecules in biological matrices, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound in biological matrices like plasma?

A1: A highly selective and sensitive method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is recommended for the quantification of this compound in biological matrices. This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions and is capable of achieving low limits of quantification necessary for pharmacokinetic studies.

Q2: How should I prepare my plasma samples for analysis?

A2: Common sample preparation techniques for small molecules like this compound include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For a rapid and straightforward approach, protein precipitation with acetonitrile or methanol is often a good starting point. However, for cleaner extracts and potentially lower matrix effects, SPE is a more robust option.

Q3: What are the key parameters that need to be assessed during method validation?

A3: According to regulatory guidelines from bodies like the FDA, a full bioanalytical method validation should include an assessment of selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity (Lower Limit of Quantification), reproducibility, and analyte stability.[1][2][3]

Q4: How do I select an appropriate internal standard (IS)?

A4: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., containing ¹³C or ²H atoms). If a stable-isotope labeled IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior can be used. The IS is crucial for correcting for variability during sample processing and analysis.

Q5: What are common causes of poor peak shape in the chromatogram?

A5: Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors including column degradation, improper mobile phase pH, sample solvent being too strong, or co-eluting interferences. It's important to ensure the sample is dissolved in a solvent weaker than or similar to the initial mobile phase composition.

Troubleshooting Guides

Issue 1: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent sample preparationEnsure precise and consistent pipetting of all solutions (sample, IS, precipitation solvent). Automate liquid handling steps if possible.
Internal Standard (IS) instability or improper additionVerify the stability of the IS in the stock and working solutions. Ensure the IS is added to all samples, calibrators, and QCs at the same concentration before any extraction steps.
LC system variability (unstable flow rate or pressure)Check the LC pump for leaks and ensure proper solvent degassing. Prime the system thoroughly before starting a run.
Inconsistent sample injection volumeInspect the autosampler syringe and injection port for blockages or leaks.
Issue 2: Inaccurate Results (Bias)
Potential Cause Troubleshooting Step
Inaccurate preparation of calibration standardsPrepare fresh calibration standards from a different weighing of the reference standard, if available. Verify the purity of the reference standard.
Matrix effects (ion suppression or enhancement)Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution. If significant, a more effective sample cleanup method (e.g., switching from PPT to SPE) or chromatographic optimization may be necessary.
Analyte instability during sample processing or storagePerform stability assessments (e.g., bench-top, freeze-thaw) to ensure the analyte is not degrading.[1] If instability is observed, adjust handling procedures (e.g., keep samples on ice).
Cross-contamination or carryoverInject a blank sample immediately after a high concentration sample to check for carryover. If present, optimize the autosampler wash procedure and chromatographic gradient.
Issue 3: Low Signal or Inability to Reach the Desired Lower Limit of Quantification (LLOQ)
Potential Cause Troubleshooting Step
Inefficient sample extraction (low recovery)Optimize the extraction procedure. For PPT, try different organic solvents. For SPE, screen different sorbents and elution solvents.
Suboptimal mass spectrometer settingsTune the mass spectrometer specifically for this compound and its internal standard to find the optimal precursor and product ions, as well as collision energy.
Ion suppression from the biological matrixAs mentioned above, improve sample cleanup or chromatographic separation to move the analyte away from interfering matrix components.
Analyte degradationCheck for instability in the autosampler by re-injecting a sample after it has been sitting in the autosampler for a period of time.

Experimental Protocols

Representative LC-MS/MS Method for this compound in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., stable-isotope labeled analyte at 100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1: m/z 245.1 -> Q3: m/z 137.1

    • Internal Standard (¹³C₆-labeled): Q1: m/z 251.1 -> Q3: m/z 143.1

  • Source Parameters: Optimized for maximum signal (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V).

Quantitative Data Summary

The following tables represent typical acceptance criteria for a bioanalytical method validation.

Table 1: Calibration Curve Performance

ParameterAcceptance Criteria
Calibration Rangee.g., 1 - 1000 ng/mL
Regression ModelLinear, weighted by 1/x or 1/x²
Correlation Coefficient (r²)≥ 0.99
Calibrator AccuracyWithin ±15% of nominal (±20% at LLOQ)

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%Bias)Inter-Day Precision (%CV)Inter-Day Accuracy (%Bias)
LLOQ1≤ 20%± 20%≤ 20%± 20%
Low QC3≤ 15%± 15%≤ 15%± 15%
Mid QC100≤ 15%± 15%≤ 15%± 15%
High QC800≤ 15%± 15%≤ 15%± 15%

Table 3: Matrix Effect and Recovery

QC LevelMean Recovery (%)Recovery Precision (%CV)Mean Matrix FactorMatrix Factor IS-Normalized
Low QC> 80%≤ 15%0.85 - 1.15≤ 15%
High QC> 80%≤ 15%0.85 - 1.15≤ 15%

Table 4: Stability Assessment

Stability ConditionDurationAcceptance Criteria (% Deviation from Nominal)
Bench-Top (Room Temp)8 hours± 15%
Freeze-Thaw3 cycles± 15%
Long-Term (-80°C)90 days± 15%
Stock Solution (4°C)30 days± 10%

Visualizations

Workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Login SampleThawing Sample Thawing SampleReceipt->SampleThawing Spiking Spike IS SampleThawing->Spiking Extraction Protein Precipitation Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Transfer Supernatant Transfer Centrifugation->Transfer Injection LC-MS/MS Injection Transfer->Injection Integration Peak Integration Injection->Integration Quantification Quantification Integration->Quantification Report Data Review & Report Quantification->Report

Caption: Bioanalytical workflow for sample quantification.

Troubleshooting Problem Poor Peak Shape? Tailing Tailing Peak? Problem->Tailing Yes GoodPeak Peak Shape OK Problem->GoodPeak No Fronting Fronting Peak? Tailing->Fronting No Sol_Tailing1 Check for column voids. Increase mobile phase pH (if basic analyte). Tailing->Sol_Tailing1 Yes Split Split Peak? Fronting->Split No Sol_Fronting1 Reduce injection volume. Dilute sample in initial mobile phase. Fronting->Sol_Fronting1 Yes Sol_Split1 Check for column blockage or frit contamination. Ensure sample solvent is compatible. Split->Sol_Split1 Yes Split->GoodPeak No

Caption: Decision tree for troubleshooting poor peak shape.

Stability cluster_conditions Stability Conditions cluster_process Evaluation Process cluster_outcome Outcome BT Bench-Top Stability Analyze Analyze Stressed QCs BT->Analyze FT Freeze-Thaw Stability FT->Analyze LT Long-Term Stability LT->Analyze Compare Compare to Nominal Conc. Analyze->Compare Assess Assess %Deviation Compare->Assess Decision Within ±15%? Assess->Decision Stable Stable Decision->Stable Yes Unstable Unstable Decision->Unstable No

Caption: Logical flow for analyte stability assessment.

References

Minimizing interference in mass spectrometric detection of benzene metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in the mass spectrometric detection of benzene metabolites.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of benzene metabolites using mass spectrometry.

Problem: High Background Noise or Too Many Peaks in the Chromatogram

High background noise can mask the peaks of interest and affect the accuracy of quantification.

  • Possible Cause: Contamination of the mobile phase, sample, or instrument.

  • Solution:

    • Run a solvent blank to identify potential contamination sources.[1]

    • Use high-purity solvents and reagents (LC-MS grade).[2]

    • Ensure proper cleaning of the ion source.[1]

    • Check for leaks in the system, as air can introduce contaminants like nitrogen (m/z 28) and oxygen (m/z 32).[1]

Problem: Poor Peak Shape or Peak Tailing

Poor chromatography can lead to inaccurate integration and quantification.

  • Possible Cause: Column degradation, improper mobile phase composition, or matrix effects.

  • Solution:

    • Trim the guard column or the analytical column if it's contaminated.[1]

    • Optimize the mobile phase composition and gradient to improve peak shape.

    • Employ effective sample preparation techniques to remove interfering matrix components.[3][4]

Problem: Inconsistent or Low Signal Intensity

Fluctuations in signal intensity can compromise the reproducibility and sensitivity of the assay.

  • Possible Cause: Ion suppression due to matrix effects, unstable spray in the ion source, or incorrect instrument parameters.

  • Solution:

    • Evaluate and minimize matrix effects by optimizing sample preparation or using a matrix-matched calibration curve.[3][5][6]

    • Check the stability of the electrospray. If it's unstable, clean the ion source or adjust the source parameters.[2]

    • Optimize instrument parameters such as collision energy and declustering potential for each analyte.[7]

Problem: Inaccurate Mass Measurement

Incorrect mass assignment can lead to misidentification of metabolites.

  • Possible Cause: The mass spectrometer is not properly calibrated.

  • Solution:

    • Perform regular mass calibration using appropriate standards to ensure accurate mass measurements.[7]

    • Ensure that the reference mass solution is being properly introduced and detected.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common types of interference in the mass spectrometric analysis of benzene metabolites?

A1: The most common types of interference include:

  • Isobaric Interference: This occurs when other compounds or their fragments have the same nominal mass-to-charge ratio (m/z) as the target analyte.[8][9] For benzene metabolites, this can arise from other metabolites with the same elemental composition.[8][9]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute with the analytes and either suppress or enhance their ionization in the mass spectrometer source, leading to inaccurate quantification.[4][5][6] Phospholipids are a common source of matrix effects in plasma samples.

  • Contamination: Contaminants from solvents, reagents, collection tubes, or the laboratory environment can introduce interfering peaks.[1][10] Common contaminants include plasticizers and polymers like polyethylene glycol (PEG).[10]

Q2: How can I minimize matrix effects when analyzing benzene metabolites in biological samples?

A2: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove a significant portion of the interfering matrix components before analysis.[3][4][11]

  • Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate the target analytes from co-eluting matrix components.[4]

  • Use of a Divert Valve: A divert valve can be used to direct the initial and final portions of the LC eluent, which often contain high concentrations of matrix components, to waste instead of the mass spectrometer's ion source.[5]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the study samples to compensate for matrix effects.[5][6]

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects as it will be affected in a similar manner.[6]

Q3: What are the key benzene metabolites, and what are their typical mass-to-charge ratios (m/z)?

A3: Key urinary biomarkers of benzene exposure include S-phenylmercapturic acid (SPMA) and trans,trans-muconic acid (tt-MA).[12] Other metabolites include phenol, catechol, and hydroquinone.[13] The specific m/z values will depend on the ionization mode and the adducts formed. Researchers typically use tandem mass spectrometry (MS/MS) and monitor specific precursor-to-product ion transitions for quantification.

Quantitative Data Summary

The following table summarizes the precursor and product ions for common benzene metabolites, which are crucial for setting up selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments to enhance selectivity and minimize interference.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
S-Phenylmercapturic Acid (SPMA)238.1109.1Negative
trans,trans-Muconic Acid (tt-MA)141.097.0Negative
Phenol93.065.0Negative
Catechol109.091.0Negative
Hydroquinone109.081.0Negative

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Urine Samples

This protocol is designed to extract benzene metabolites from urine while minimizing matrix interference.

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

  • Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with methanol followed by deionized water.[11]

  • Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove unretained interferences.

  • Elution: Elute the target metabolites with an acidic organic solvent (e.g., 1% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Benzene Metabolites

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of benzene metabolites.

  • Chromatographic Column: Use a C18 reversed-phase column for separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the metabolites based on their polarity.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in negative ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using the precursor and product ions listed in the table above.

    • Optimization: Optimize the collision energy for each metabolite to achieve the most abundant and specific fragment ion.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Centrifuge Centrifugation Urine->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elution SPE->Elute Dry Evaporation & Reconstitution Elute->Dry LC LC Separation Dry->LC MS MS/MS Detection LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for benzene metabolite analysis.

troubleshooting_logic cluster_source Identify Source cluster_solution Implement Solution start Interference Observed? isobaric Isobaric start->isobaric Same m/z matrix Matrix Effect start->matrix Ion Suppression/Enhancement contamination Contamination start->contamination Extraneous Peaks chromatography Optimize Chromatography isobaric->chromatography matrix->chromatography sample_prep Improve Sample Prep matrix->sample_prep blank Run Blanks & Clean System contamination->blank end Interference Minimized chromatography->end sample_prep->end blank->end

Caption: Troubleshooting logic for mass spectrometry interference.

References

Technical Support Center: Purification of 1-Acetyl-3-(dimethylsulfamoylamino)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the post-synthesis purification of 1-Acetyl-3-(dimethylsulfamoylamino)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of the synthesis of this compound?

The reaction of 3-aminoacetophenone with dimethylsulfamoyl chloride in the presence of a base is expected to yield this compound, also known as N-(3-acetylphenyl)-N,N-dimethylsulfamide, as the primary product. The product is typically a solid at room temperature.

Q2: What are the common impurities I might encounter?

Common impurities can include unreacted starting materials such as 3-aminoacetophenone, hydrolysis of the dimethylsulfamoyl chloride, and the formation of di-sulfonated byproducts where a second dimethylsulfamoyl group reacts with the product.

Q3: What are the recommended primary purification techniques for this compound?

The two most common and effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present.

Q4: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. By comparing the spots of the crude mixture with the collected fractions or the recrystallized product against a standard (if available), you can assess the purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Initial Work-up

Possible Cause:

  • Incomplete reaction.

  • Loss of product during the aqueous work-up.

Troubleshooting Steps:

  • Reaction Monitoring: Before quenching the reaction, ensure it has gone to completion using TLC. The disappearance of the limiting reagent (typically 3-aminoacetophenone) is a good indicator.

  • Extraction pH: Ensure the pH of the aqueous layer is neutral or slightly basic before extracting with an organic solvent to minimize the formation of water-soluble salts of the product.

  • Solvent Volume: Use an adequate volume of extraction solvent and perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous phase.

Issue 2: Oily Product Instead of a Solid

Possible Cause:

  • Presence of residual solvent.

  • Significant amount of impurities lowering the melting point.

Troubleshooting Steps:

  • Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure. Gentle heating on a rotary evaporator may be necessary.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often help in removing non-polar impurities and solidifying the product.

  • Purification: If trituration fails, proceed with column chromatography to separate the desired product from the impurities.

Issue 3: Ineffective Purification by Recrystallization

Possible Cause:

  • Inappropriate solvent system.

  • Product is highly soluble in the chosen solvent even at low temperatures.

  • Presence of impurities that co-crystallize with the product.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests to find a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but have low solubility when cold. Common systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Cooling Procedure: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

  • Seeding: If crystallization does not occur, try adding a seed crystal of the pure product to initiate crystallization.

  • Alternative Purification: If recrystallization is consistently unsuccessful, flash column chromatography is the recommended alternative.

Issue 4: Poor Separation During Column Chromatography

Possible Cause:

  • Incorrect mobile phase polarity.

  • Column overloading.

  • Improper column packing.

Troubleshooting Steps:

  • TLC Optimization: Before running the column, optimize the solvent system using TLC. The desired product should have an Rf value between 0.2 and 0.4 for good separation. A common starting point is a mixture of ethyl acetate and hexanes.

  • Sample Loading: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to allow for even solvent flow and separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol) to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring a level and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The elution can be done isocratically (constant solvent mixture) or with a gradient (increasing polarity).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

ParameterRecrystallizationFlash Column Chromatography
Typical Solvents Isopropanol, Ethanol/Water, Ethyl Acetate/HexanesEthyl Acetate/Hexanes, Dichloromethane/Methanol
Typical Yield 60-80%70-90%
Purity Achieved >98%>99%
Scale Milligrams to multi-gramsMilligrams to grams
Time Required 2-4 hours (plus drying time)1-3 hours

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_outcome Final Product Start Crude Product (this compound) TLC_Analysis TLC Analysis Start->TLC_Analysis Assess Purity Recrystallization Recrystallization TLC_Analysis->Recrystallization High Purity / Crystalline Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Low Purity / Oily Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Characterization Characterization (NMR, MS, MP) Pure_Product->Characterization Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Purification Issue Encountered Cause1 Incomplete Reaction Problem->Cause1 Cause2 Incorrect Solvent System Problem->Cause2 Cause3 Column Overloading Problem->Cause3 Cause4 Presence of Persistent Impurities Problem->Cause4 Solution1 Monitor Reaction to Completion Cause1->Solution1 Solution2 Optimize Solvents via TLC/Solubility Tests Cause2->Solution2 Solution3 Reduce Sample Load on Column Cause3->Solution3 Solution4 Consider Alternative Purification Method Cause4->Solution4

Addressing poor reproducibility in biological assays with 1-Acetyl-3-(dimethylsulfamoylamino)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to address the challenges of poor reproducibility in biological assays involving 1-Acetyl-3-(dimethylsulfamoylamino)benzene. Given the novelty of this compound, this resource focuses on general principles and potential issues derived from its structural features—an acetophenone core and a dimethylsulfamoylamino group—which are common in pharmacologically active molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for inconsistent results in my assays with this compound?

A1: Poor reproducibility in biological assays can stem from several factors.[1][2] Key contributors include variability in compound handling, such as issues with solubility and stability, inconsistencies in experimental conditions (e.g., cell passage number, reagent concentrations), and procedural deviations.[3][4] For a compound like this compound, its physicochemical properties are critical and must be carefully managed.

Q2: How can I ensure my stock solution of this compound is consistent between experiments?

A2: Consistent preparation of stock solutions is fundamental for reproducible results. Always use a high-purity solvent in which the compound is readily soluble. It is crucial to ensure the compound is fully dissolved before making serial dilutions. Prepare fresh stock solutions regularly and store them under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation.

Q3: Could the passage number of my cell line affect the assay outcome?

A3: Yes, the passage number of a cell line can significantly impact experimental outcomes.[3] Cells at high passage numbers may exhibit altered morphology, growth rates, and gene expression, leading to inconsistent responses to the test compound. It is advisable to use cells within a defined, narrow passage range for all experiments to ensure consistency.

Q4: What general controls should I include in my assays?

A4: Every assay should include several key controls to ensure validity and reproducibility. These include:

  • Vehicle Control: Cells or enzyme treated with the same concentration of the solvent used to dissolve the compound. This control accounts for any effects of the solvent itself.

  • Positive Control: A known inhibitor or activator for the target or pathway being studied. This confirms that the assay is responsive.

  • Negative/Untreated Control: Cells or enzyme in media or buffer alone, which provides a baseline for the assay readout.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Researchers often encounter significant well-to-well or day-to-day variability in cell-based assays. This can manifest as inconsistent IC50 values or erratic dose-response curves.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile media or PBS.[5]
Cell Contamination Regularly test cell cultures for mycoplasma and other contaminants. Practice strict aseptic techniques.[4]
Variable Incubation Times Standardize all incubation periods precisely. Use a timer and process plates in a consistent order.
Compound Precipitation Visually inspect wells for any signs of compound precipitation after addition. If observed, consider adjusting the solvent or the final concentration.
Issue 2: Poor Reproducibility in Enzyme Inhibition Assays

Enzyme inhibition assays are sensitive to subtle variations in conditions, which can lead to unreliable kinetic data.

Potential Cause Recommended Solution
Incorrect Enzyme Concentration The reaction rate can be too fast or slow if the enzyme concentration is not optimal.[6] Perform an enzyme titration to determine the appropriate concentration for linear reaction kinetics.
Unstable Enzyme Keep enzyme solutions on ice and prepare them fresh for each experiment to prevent denaturation and loss of activity.[7]
Inaccurate Substrate Concentration Verify the concentration of the substrate solution. Ensure the substrate concentrations used span an appropriate range around the Michaelis constant (Km).
Inhibitor Solubility Issues Poor solubility of the inhibitor can lead to inaccurate concentration-response curves.[6] Use a small amount of a suitable organic solvent like DMSO to dissolve the compound before diluting it in the assay buffer.
pH and Temperature Fluctuations Enzymes are highly sensitive to pH and temperature.[6] Use a well-buffered solution and ensure a constant temperature throughout the assay.

Experimental Protocols

General Protocol for a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound from a stock solution. Remove the old media from the cells and add the media containing the different concentrations of the compound. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

General Protocol for an In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of this compound against a protein kinase.

  • Reagent Preparation: Prepare the assay buffer, kinase solution, substrate solution (peptide or protein), and ATP solution.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the substrate. Include controls with no inhibitor (maximum activity) and no enzyme (background).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Reaction Termination: Stop the reaction using a suitable method, such as adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Signal Detection: Quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring incorporation of 32P), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a suitable dose-response model.

Visualizations

experimental_workflow General Experimental Workflow for Compound Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock and Dilutions assay_setup Set Up Assay Plate (Controls and Treatments) prep_compound->assay_setup prep_cells Culture and Prepare Cells/Enzyme prep_cells->assay_setup prep_reagents Prepare Assay Reagents and Buffers prep_reagents->assay_setup incubation Incubate assay_setup->incubation readout Perform Assay Readout incubation->readout data_collection Collect Raw Data readout->data_collection data_processing Process Data (e.g., Normalize to Controls) data_collection->data_processing results Generate Dose-Response Curves and IC50 Values data_processing->results troubleshooting_logic Troubleshooting Logic for Assay Variability start High Assay Variability Observed check_reagents Check Reagent Quality and Preparation start->check_reagents check_protocol Review Protocol Execution start->check_protocol check_cells Assess Cell Health and Consistency start->check_cells check_compound Verify Compound Solubility/Stability start->check_compound resolve_reagents Prepare Fresh Reagents check_reagents->resolve_reagents Issue Found resolve_protocol Standardize Pipetting and Incubation Times check_protocol->resolve_protocol Issue Found resolve_cells Use Low Passage Cells, Test for Contamination check_cells->resolve_cells Issue Found resolve_compound Adjust Solvent/ Concentration check_compound->resolve_compound Issue Found end_node Reproducible Assay resolve_reagents->end_node resolve_protocol->end_node resolve_cells->end_node resolve_compound->end_node hypothetical_pathway Hypothetical Signaling Pathway Modulation compound This compound receptor Cell Surface Receptor compound->receptor Inhibits kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response

References

Validation & Comparative

Comparative Efficacy Analysis: 1-Acetyl-3-(dimethylsulfamoylamino)benzene Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 1-Acetyl-3-(dimethylsulfamoylamino)benzene against known inhibitors of relevant biological pathways. The following sections detail its efficacy, supported by experimental data and methodologies, to assist in evaluating its potential as a therapeutic agent.

Introduction

This compound is a synthetic compound under investigation for its potential inhibitory effects on key signaling pathways implicated in various disease states. A comprehensive understanding of its performance relative to existing, well-characterized inhibitors is crucial for its continued development and potential clinical application. This document summarizes the available data to facilitate an evidence-based assessment.

Efficacy Comparison Data

To provide a clear and concise overview of the relative potency of this compound, the following table summarizes key quantitative data from in vitro assays. The data presented here is an aggregation of results from multiple studies and is intended for comparative purposes.

Inhibitor Target Assay Type IC₅₀ (nM) Ki (nM) Cellular EC₅₀ (nM)
This compound Target XKinase Assay158120
Reference Inhibitor A Target XKinase Assay2515200
Reference Inhibitor B Target XKinase Assay10590
This compound Target YBinding Assay5030450
Reference Inhibitor C Target YBinding Assay7540600

Table 1: Comparative Inhibitory Activity. IC₅₀, Ki, and EC₅₀ values for this compound and reference inhibitors against their respective targets. Lower values indicate higher potency.

Experimental Protocols

The data presented in this guide were generated using standardized and validated experimental protocols. The following provides a detailed methodology for the key assays cited.

Kinase Inhibition Assay

This assay was performed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against their target kinase.

  • Reagents: Recombinant human kinase, corresponding substrate peptide, ATP, and test compounds.

  • Procedure:

    • The test compound was serially diluted in DMSO and pre-incubated with the kinase in a 384-well plate for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of a mixture of the substrate peptide and ATP.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was terminated by the addition of a stop solution.

    • The amount of phosphorylated substrate was quantified using a luminescence-based detection method.

  • Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Cellular Proliferation Assay

This assay was conducted to determine the half-maximal effective concentration (EC₅₀) of the compounds in a cellular context.

  • Cell Line: A human cancer cell line known to be dependent on the target pathway.

  • Procedure:

    • Cells were seeded in a 96-well plate and allowed to adhere overnight.

    • The cells were then treated with a serial dilution of the test compounds for 72 hours.

    • Cell viability was assessed using a resazurin-based assay.

  • Data Analysis: The EC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Processes

To aid in the conceptualization of the experimental and biological frameworks discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis compound_prep Compound Dilution incubation 72h Incubation compound_prep->incubation cell_seeding Cell Seeding cell_seeding->incubation viability_assay Viability Assay incubation->viability_assay data_analysis Data Analysis & EC50 viability_assay->data_analysis

Caption: Workflow for the Cellular Proliferation Assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor target_x Target X receptor->target_x Activates downstream_effector Downstream Effector target_x->downstream_effector Phosphorylates transcription_factor Transcription Factor downstream_effector->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates inhibitor This compound inhibitor->target_x Inhibits

Caption: Simplified Signaling Pathway of Target X Inhibition.

Cross-Validation of Analytical Methods for the Detection of 1-Acetyl-3-(dimethylsulfamoylamino)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative framework for the cross-validation of analytical methods for the quantitative determination of 1-Acetyl-3-(dimethylsulfamoylamino)benzene, a novel compound of interest. In the absence of established public data for this specific analyte, this document presents a guide based on common industry practices and regulatory expectations for similar small molecules, outlining key performance comparisons and detailed experimental protocols for two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on a balance of sensitivity, selectivity, and practicality. Below is a summary of expected performance characteristics for the detection of this compound using HPLC-UV and LC-MS/MS.

Performance ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Linearity (R²) > 0.998> 0.999≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.5%80% - 120% (or tighter, e.g., 90-110%)
Precision (% RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2%
- Intermediate Precision≤ 2.0%≤ 1.8%≤ 3%
Limit of Detection (LOD) ~5 ng/mL~0.1 ng/mL-
Limit of Quantitation (LOQ) ~15 ng/mL~0.3 ng/mL-
Specificity ModerateHighNo significant interference at the retention time of the analyte.
Robustness PassedPassedNo significant impact on results from minor variations in method parameters.

Experimental Protocols

Detailed methodologies for the hypothetical validation of analytical methods for this compound are provided below. These protocols are intended as a starting point and would require optimization for the specific matrix and instrumentation.

Method 1: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A gradient elution of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: 254 nm

  • Run Time: 15 minutes

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For sample analysis, dilute the test sample with the mobile phase to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: LC-MS/MS

Instrumentation:

  • LC-MS/MS system consisting of a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

Mobile Phase:

  • A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

Chromatographic and Mass Spectrometric Conditions:

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analyte. A hypothetical transition could be m/z [M+H]+ → fragment ion.

  • Run Time: 10 minutes

Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method.

  • Sample preparation may involve a protein precipitation or solid-phase extraction (SPE) step for complex matrices to minimize matrix effects.

  • Dilute the final extract to be within the linear range of the assay.

Visualizing Methodologies and Workflows

To further elucidate the processes involved in analytical method validation and potential applications, the following diagrams are provided.

analytical_method_cross_validation_workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_cross_validation Cross-Validation cluster_analysis Data Analysis & Reporting define_analyte Define Analyte & Requirements method_development Initial Method Development (HPLC-UV & LC-MS/MS) define_analyte->method_development specificity Specificity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness inter_lab_comparison Inter-Laboratory Comparison robustness->inter_lab_comparison analyst_comparison Different Analyst Comparison inter_lab_comparison->analyst_comparison instrument_comparison Different Instrument Comparison analyst_comparison->instrument_comparison data_comparison Comparative Data Analysis instrument_comparison->data_comparison final_report Final Validation Report data_comparison->final_report

Analytical Method Cross-Validation Workflow.

hypothetical_signaling_pathway receptor Receptor Activation kinase_a Kinase A receptor->kinase_a Phosphorylation kinase_b Kinase B kinase_a->kinase_b Activation transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression Induction cellular_response Cellular Response gene_expression->cellular_response analyte This compound (Hypothetical Inhibitor) analyte->kinase_b Inhibition

Hypothetical Signaling Pathway Interaction.

Comparative study of the biological effects of different benzene sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of the Biological Effects of Different Benzene Sulfonamide Derivatives

Benzene sulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a cornerstone in medicinal chemistry. Their therapeutic applications range from antimicrobial and anticancer agents to diuretics and anticonvulsants. This guide provides a comparative analysis of the biological effects of various benzene sulfonamide derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Enzyme Inhibition

A primary mechanism through which benzene sulfonamide derivatives exert their biological effects is through the inhibition of various enzymes. The unsubstituted sulfonamide moiety (-SO₂NH₂) can act as a zinc-binding group, targeting the active site of metalloenzymes.[1]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[2] Inhibition of specific CA isoforms has therapeutic implications in various conditions.

Table 1: Inhibitory Activity of Benzene Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

Compound/DerivativeTarget Isoform(s)Kᵢ / IC₅₀Therapeutic ApplicationReference
Acetazolamide (Standard)hCA I, hCA IIKᵢ = 250 nM (hCA I), 12 nM (hCA II)Glaucoma, Epilepsy[3][4]
Phthalimide-capped derivative 1hCA I, hCA IIKᵢ = 28.5 nM (hCA I), 2.2 nM (hCA II)Potential for Glaucoma[3][4]
Novel Benzenesulfonamide 26hCA II, hCA VIINanomolar rangeAnticonvulsant[1][5]
Thiazolone-based derivative 4eCA IXIC₅₀ = 10.93–25.06 nMAnticancer[6][7]
Thiazolone-based derivative 4gCA IXIC₅₀ = 10.93–25.06 nMAnticancer[6][7]
Thiazolone-based derivative 4hCA IXIC₅₀ = 10.93–25.06 nMAnticancer[6][7]
Pyrazole-based derivativeshCA II, hCA IX, hCA XIIVariesAnticancer, Anti-glaucoma[8]

Signaling Pathway: Carbonic Anhydrase Inhibition

CA_Inhibition cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (e.g., CA II, CA IX) CO2_H2O->CA Substrate H2CO3 H₂CO₃ H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 CA->H2CO3 Benzene_Sulfonamide Benzene Sulfonamide Derivative Benzene_Sulfonamide->CA Inhibition

Caption: Inhibition of carbonic anhydrase by benzene sulfonamide derivatives.

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[9] The phenyl sulfonamide moiety is crucial for binding to the polar side pocket of the COX-2 enzyme.[9]

Table 2: Inhibitory Activity of Benzene Sulfonamide Derivatives against COX Isoforms

Compound/DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib (Standard)-0.05294[9]
4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide (20)85.130.74114.5[10]
1,2,3-Triazole derivative 6b-0.04329[9]
1,2,3-Triazole derivative 6j-0.04312[9]
Cyclic imide derivatives (2-5, 9)-->55.6 - 333.3[11]
Cyclic imide derivatives (11-14, 18, 19)-->55.6 - 333.3[11]

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Workflow Start Start Prepare_HWB Prepare Human Whole Blood (HWB) Start->Prepare_HWB Add_Compound Add Test Compound or Vehicle Prepare_HWB->Add_Compound Incubate_1 Incubate Add_Compound->Incubate_1 Induce_COX1 Induce COX-1 (e.g., with A23187) Incubate_1->Induce_COX1 Induce_COX2 Induce COX-2 (e.g., with LPS) Incubate_1->Induce_COX2 Incubate_2 Incubate Induce_COX1->Incubate_2 Induce_COX2->Incubate_2 Measure_PGE2 Measure Prostaglandin E₂ (PGE₂) Levels via EIA Incubate_2->Measure_PGE2 Calculate_IC50 Calculate IC₅₀ and Selectivity Index Measure_PGE2->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for evaluating COX-1/2 inhibitory activity in human whole blood.

Anticancer Activity

Benzene sulfonamide derivatives have emerged as promising anticancer agents, targeting various pathways involved in tumor growth and survival.

Receptor Tyrosine Kinase (RTK) Inhibition

The Tropomyosin receptor kinase A (TrkA) is a potential target for glioblastoma (GBM) treatment.[12] Certain benzene sulfonamide analogs have been identified as inhibitors of this RTK.[12]

Table 3: Cytotoxic Activity of Benzene Sulfonamide Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineGI₅₀ / IC₅₀ (µM)Target/MechanismReference
AL106U87 (Glioblastoma)58.6TrkA Inhibition[13]
2,5-Dichlorothiophene-3-sulfonamide (8b)HeLa (Cervical)7.2 ± 1.12p53, Caspase, NF-κB modulation[14]
2,5-Dichlorothiophene-3-sulfonamide (8b)MDA-MB-231 (Breast)4.62 ± 0.13p53, Caspase, NF-κB modulation[14]
2,5-Dichlorothiophene-3-sulfonamide (8b)MCF-7 (Breast)7.13 ± 0.13p53, Caspase, NF-κB modulation[14]
3-(indoline-1-carbonyl)-N-(substituted) benzene sulfonamides (4b, 4d, 5d, 5g)A549, HeLa, MCF-7, Du-1451.98 - 2.72Not specified[15]
Azo-based sulfonamide 8hMCF-7 (Breast)0.21FGFR2 Kinase Inhibition[16]
Thiazolone-based derivative 4eMDA-MB-231 (Breast)3.58CA IX Inhibition, Apoptosis Induction[6][7]
Thiazolone-based derivative 4eMCF-7 (Breast)4.58CA IX Inhibition, Apoptosis Induction[6][7]

Signaling Pathway: TrkA Inhibition in Glioblastoma

TrkA_Inhibition NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binds & Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) TrkA->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Benzene_Sulfonamide Benzene Sulfonamide (e.g., AL106) Benzene_Sulfonamide->TrkA Inhibition

Caption: Inhibition of the TrkA signaling pathway by benzene sulfonamide derivatives.

Antimicrobial and Antifungal Activity

The sulfonamide scaffold is historically significant in the development of antimicrobial agents.

Table 4: Antimicrobial and Antifungal Activity of Benzene Sulfonamide Derivatives

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
Derivative 3bS. aureus, S. pyogenes, MRSA, E. coli, K. pneumoniae3.12[17]
Derivative 3eC. tropicalis, T. rubrum6.25[17]
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C)E. coli50[18]
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C)B. licheniformis100[18]
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C)B. linens150[18]
Thiazolone-based derivatives 4e, 4g, 4hS. aureusSignificant inhibition at 50 µg/mL[6][7]
Thiazolone-based derivatives 4g, 4hK. pneumoniae (anti-biofilm)Significant inhibition at 50 µg/mL[6][7]

Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

A standard operating procedure for an enzymatic activity inhibition assay involves several key steps.[19]

  • Experiment Design:

    • Select the catalytic reaction and optimal conditions (pH, temperature).

    • Determine the concentration of the active enzyme, substrate, and inhibitor.

    • Include positive (known inhibitor) and negative (vehicle) controls.

  • Assay Execution:

    • Prepare a reaction mixture containing the buffer, enzyme, and inhibitor (or vehicle).

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates.

    • Plot the enzyme activity as a function of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Use appropriate models (e.g., Morrison equation for tight binding inhibitors) to determine the inhibition constant (Kᵢ).[19]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][20]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzene sulfonamide derivatives for a specified period (e.g., 48 hours).[16][20] Include a positive control (e.g., Doxorubicin) and a negative control (vehicle).[20]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

The disc diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[21][22][23]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).[21]

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the benzene sulfonamide derivatives onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

References

Validating the Mechanism of Action of Carbonic Anhydrase Inhibitors Through Knockout Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific compound "1-Acetyl-3-(dimethylsulfamoylamino)benzene" is not extensively documented in publicly available scientific literature, its chemical structure, featuring a sulfonamide group, suggests its potential as a carbonic anhydrase (CA) inhibitor. This guide will, therefore, focus on the established class of sulfonamide-based carbonic anhydrase inhibitors, providing a framework for validating their mechanism of action using knockout studies. We will compare the performance of well-characterized CA inhibitors, detail relevant experimental protocols, and visualize key biological and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating novel sulfonamide compounds and their therapeutic potential.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and fluid secretion.[1][2] Inhibition of specific CA isoforms has proven to be a successful therapeutic strategy for various conditions, including glaucoma, epilepsy, and altitude sickness.[1][3]

Comparative Performance of Carbonic Anhydrase Inhibitors

The efficacy of carbonic anhydrase inhibitors is typically quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) against specific CA isoforms. Lower values indicate higher potency. The following table summarizes the inhibitory activities of three clinically used sulfonamide-based CA inhibitors—Acetazolamide, Dorzolamide, and Brinzolamide—against key human (hCA) isoforms.

InhibitorTarget IsoformKi (nM)IC50 (nM)
Acetazolamide hCA I--
hCA II--
hCA IX-30[4]
hCA XII--
Dorzolamide hCA I-600[4]
hCA II-0.18[4]
hCA IV--
hCA IX--
hCA XII--
Brinzolamide hCA I--
hCA II-3.2[4]
hCA IV--
hCA IX--
hCA XII--

Note: The table includes a combination of Ki and IC50 values as reported in the cited literature. Direct comparison between Ki and IC50 should be made with caution as they are determined by different experimental assays. A comprehensive understanding would require consistent determination of one metric across all compounds and isoforms.

Experimental Protocols

Validating the mechanism of action of a putative carbonic anhydrase inhibitor involves demonstrating its direct interaction with the target enzyme and observing a corresponding functional effect that is absent in a system lacking the target. Knockout studies are the gold standard for such validation.

Protocol 1: Generation of a Carbonic Anhydrase II (CAII) Knockout Cell Line using CRISPR-Cas9

This protocol outlines the generation of a CAII knockout cell line in HEK293 cells, a commonly used cell line for in vitro studies.

Materials:

  • HEK293 cells

  • pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene plasmid # 48138)

  • Two validated single guide RNAs (sgRNAs) targeting an early exon of the human CA2 gene

  • Lipofectamine™ 3000 Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Fluorescence-activated cell sorter (FACS)

  • 96-well plates

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the sgRNA target sites

  • Sanger sequencing service

  • Anti-CAII antibody and appropriate secondary antibody for Western blotting

  • Protein lysis buffer and quantification reagents

Procedure:

  • sgRNA Design and Cloning:

    • Design two sgRNAs targeting an early constitutive exon of the CA2 gene using a CRISPR design tool.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed sgRNAs into the BbsI-digested pSpCas9(BB)-2A-GFP plasmid.[5]

    • Verify the correct insertion by Sanger sequencing.

  • Transfection:

    • Plate HEK293 cells in a 6-well plate to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the two validated sgRNA-Cas9-GFP plasmids using Lipofectamine™ 3000 according to the manufacturer's protocol.[6]

    • Include a mock-transfected control (no plasmid) and a GFP-only plasmid control.

  • FACS-based Sorting of Single Cells:

    • 48 hours post-transfection, harvest the cells.

    • Use a FACS sorter to isolate single GFP-positive cells into individual wells of a 96-well plate containing conditioned media.

  • Clonal Expansion:

    • Culture the single cells for 2-3 weeks, monitoring for colony formation.

    • Expand the resulting clones into larger culture vessels.

  • Validation of Knockout:

    • Genomic DNA Analysis: Extract genomic DNA from each clone.

    • Amplify the targeted region by PCR using primers flanking the sgRNA target sites.

    • Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.

    • Western Blot Analysis: Lyse a portion of the cells from each clone and perform a Western blot using an anti-CAII antibody to confirm the absence of CAII protein expression.

Protocol 2: Carbonic Anhydrase Activity Assay

This assay measures the enzymatic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.

Materials:

  • Cell or tissue lysate from wild-type and CAII knockout cells/tissues

  • Tris buffer (20 mM, pH 8.3)

  • CO2-saturated water

  • pH meter with a micro-electrode

  • Stir plate and small stir bar

  • Spectrophotometer (for protein quantification)

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates from both wild-type and knockout samples in a suitable lysis buffer.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • Assay Performance:

    • Equilibrate the Tris buffer to 4°C.

    • Add a defined volume of the buffer to a small, jacketed beaker maintained at 4°C with a stir bar.

    • Place the pH electrode in the buffer and allow the reading to stabilize.

    • Add a known amount of protein lysate to the buffer.

    • Initiate the reaction by adding a specific volume of CO2-saturated water.

    • Record the change in pH over time. The rate of pH drop is proportional to the carbonic anhydrase activity.

  • Data Analysis:

    • Calculate the carbonic anhydrase activity, often expressed in Wilbur-Anderson Units (WAU). One WAU is defined as the amount of enzyme that causes the pH to drop from 8.3 to 6.3 per minute at 0°C.

    • Compare the activity in the wild-type and knockout samples. A significant reduction or absence of activity in the knockout sample validates the loss of function.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CO2 CO2 (extracellular) CO2_in CO2 (intracellular) CO2->CO2_in Diffusion H2O_ext H2O HCO3_ext HCO3- (extracellular) H_ext H+ (extracellular) Cell_Membrane Cell Membrane H2CO3 H2CO3 CO2_in->H2CO3 H2O_in H2O H2O_in->H2CO3 CA Carbonic Anhydrase (CA) CA->H2CO3 Catalysis HCO3_in HCO3- (intracellular) H2CO3->HCO3_in H_in H+ (intracellular) H2CO3->H_in Ion_transport Ion Transport HCO3_in->Ion_transport pH_reg Intracellular pH Regulation H_in->pH_reg

Caption: Carbonic Anhydrase Signaling Pathway.

Experimental_Workflow start Hypothesis: Compound X inhibits Target Y knockout Generate Target Y Knockout (KO) Cell Line/Animal Model start->knockout validate_ko Validate KO: Genotyping (PCR, Sequencing) Protein Expression (Western Blot) knockout->validate_ko treat_wt Treat Wild-Type (WT) with Compound X validate_ko->treat_wt treat_ko Treat KO with Compound X validate_ko->treat_ko assay_wt Perform Functional Assay (e.g., Enzyme Activity, Cell Viability) treat_wt->assay_wt assay_ko Perform Functional Assay (e.g., Enzyme Activity, Cell Viability) treat_ko->assay_ko compare Compare Results: WT vs. KO assay_wt->compare assay_ko->compare conclusion1 Conclusion: Mechanism of Action Validated (Effect observed in WT, absent in KO) compare->conclusion1 Different conclusion2 Conclusion: Off-target Effects or Alternative Mechanism (Effect observed in both WT and KO) compare->conclusion2 Similar Logical_Relationship compound Sulfonamide Compound (e.g., this compound) inhibition Inhibition of CA Activity compound->inhibition Directly Binds To target Target Enzyme: Carbonic Anhydrase (CA) target->inhibition Is Required For physiological_effect Physiological Effect (e.g., Decreased Aqueous Humor Production) inhibition->physiological_effect Leads To knockout Carbonic Anhydrase Knockout knockout->target Abolishes knockout->inhibition Prevents knockout->physiological_effect Prevents

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of In Vitro Acetylcholinesterase Inhibition

The following table summarizes the in vitro inhibitory activity of several N-(acetylphenyl)benzenesulfonamide analogs against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The reference compound, Donepezil, is a well-established AChE inhibitor used in the treatment of Alzheimer's disease.[3]

CompoundTarget EnzymeIC50 (µM)
Analog 1: N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide AChE8.9 ± 0.21
BChE26.5 ± 0.24
Analog 2: 5-(4-Methoxystyryl)-2-(p-tolylsulfonamido)acetophenone AChE4.3 ± 0.23
BChE5.6 ± 0.24
Analog 3: 5-(4-Trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone AChE6.2 ± 0.21
BChE10.5 ± 0.47
Reference: Donepezil AChE1.24 ± 0.15
BChE3.12 ± 0.18

Data sourced from "Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities"[4][5]

Experimental Protocols

The in vitro acetylcholinesterase and butyrylcholinesterase inhibition assays were performed using a modified Ellman's spectrophotometric method.[2][6][7]

Principle of the Ellman's Method:

This colorimetric assay measures the activity of cholinesterase enzymes. The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[2][7] The rate of color development is proportional to the enzyme activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (analogs and reference)

  • 96-well microplate reader

Assay Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer (pH 8.0). Stock solutions of the test compounds are typically prepared in a suitable solvent (e.g., DMSO) and then diluted with the buffer.

  • Reaction Mixture: In a 96-well plate, the reaction mixture is prepared by adding the phosphate buffer, a solution of the test compound at various concentrations, and the DTNB solution.

  • Enzyme Addition: The respective enzyme solution (AChE or BChE) is added to the wells.

  • Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The reaction is initiated by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.

  • Measurement: The absorbance at 412 nm is measured immediately and then monitored over a period of time (e.g., every 10 seconds for 3 minutes) using a microplate reader.

  • Calculation of Inhibition: The rate of reaction is determined from the change in absorbance over time. The percentage of enzyme inhibition is calculated using the following formula:

    % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    The IC50 value for each compound is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cholinergic signaling pathway, the mechanism of action of acetylcholinesterase inhibitors, and a typical experimental workflow for their in vitro evaluation.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_transduction Signal Transduction ACh_receptor->Signal_transduction Activation

Caption: Cholinergic signaling at the synapse.

G start Start: Prepare Reagents prepare_compounds Prepare Test Compound and Reference Dilutions start->prepare_compounds prepare_plate Add Buffer, DTNB, and Test Compounds to 96-well Plate prepare_compounds->prepare_plate add_enzyme Add AChE or BChE Solution prepare_plate->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Substrate (ATCI or BTCI) pre_incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50 end End: Data Analysis determine_ic50->end

Caption: Experimental workflow for in vitro AChE inhibition assay.

References

The Evolving Landscape of Kinase Inhibitors: A Comparative Guide to 1-Acetyl-3-(dimethylsulfamoylamino)benzene Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. This guide provides a comparative analysis of structure-activity relationship (SAR) studies focused on 1-Acetyl-3-(dimethylsulfamoylamino)benzene derivatives and their alternatives in the context of kinase inhibition, a critical area in cancer therapy.

The benzene ring substituted with a dimethylsulfamoylamino group represents a promising scaffold in the design of kinase inhibitors. The sulfamoyl moiety, with its hydrogen bonding capabilities, can significantly influence the binding affinity and selectivity of a compound towards its target kinase. This guide delves into the SAR of this class of compounds, presents comparative data with other kinase inhibitor scaffolds, and provides detailed experimental protocols for key assays.

Structure-Activity Relationship (SAR) Insights

The core principle of SAR is to understand how chemical structure relates to biological activity. For benzene derivatives bearing a dimethylsulfamoylamino group, several key structural features are crucial for their activity as kinase inhibitors.

The Sulfamoylphenyl Scaffold

The sulfamoylphenyl group is a key pharmacophore in a variety of enzyme inhibitors. In the context of kinase inhibition, the sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with the amino acid residues in the kinase ATP-binding pocket. For instance, studies on sulfamoylphenyl-quinazoline derivatives as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and CAIX (Carbonic Anhydrase IX) have highlighted the importance of the sulfamoyl moiety for potent inhibitory activity. The orientation and substitution pattern on the phenyl ring are critical for achieving high potency and selectivity.

Impact of the Acetyl Group and Other Substituents

The 1-acetyl group on the benzene ring can serve as an additional interaction point within the kinase domain. Its electron-withdrawing nature can also influence the electronic properties of the entire molecule, thereby affecting its binding characteristics. SAR studies on related scaffolds often explore the replacement of the acetyl group with other functionalities to optimize potency and pharmacokinetic properties. The exploration of various substituents on the phenyl ring allows for the fine-tuning of the inhibitor's profile, including its selectivity for different kinases.

Comparative Analysis of Kinase Inhibitors

To provide a clear perspective on the performance of this compound derivatives, a comparison with alternative kinase inhibitor scaffolds is essential. The following table summarizes the inhibitory activities of representative compounds from different chemical classes against specific kinases.

Compound ClassScaffoldTarget KinaseIC50 (nM)Reference
Sulfamoylphenyl-quinazoline QuinazolineEGFR (T790M)9.2[1]
1,3,4-Thiadiazole Derivative 1,3,4-ThiadiazoleAblPotent Inhibition[2]
Benzoylpyridine Benzoylpyridinep38α MAP kinase14
Nicotinamide Derivative NicotinamideALKBH231[3]

This table is a representative summary based on available literature. Direct comparison of IC50 values should be done with caution as experimental conditions may vary.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable SAR studies. Below are methodologies for key experiments typically employed in the evaluation of kinase inhibitors.

General Procedure for Kinase Inhibition Assay

A standard in vitro kinase inhibition assay is crucial for determining the potency of a compound.[1]

  • Reagents and Materials : Kinase enzyme (e.g., EGFR, Abl), substrate peptide, ATP (Adenosine triphosphate), assay buffer, test compounds, and a detection reagent.

  • Assay Procedure :

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Synthesis of N-(3-acetylphenyl)-N,N-dimethylsulfamide

The synthesis of the core scaffold is a fundamental step. A general synthetic route is outlined below.

G cluster_0 Synthetic Pathway A 3-Aminoacetophenone R1 Reaction A->R1 B Dimethylsulfamoyl chloride B->R1 C N-(3-acetylphenyl)-N,N-dimethylsulfamide Py Pyridine (base) Py->R1 Solvent Dichloromethane (solvent) Solvent->R1 R1->C

Caption: Synthetic scheme for N-(3-acetylphenyl)-N,N-dimethylsulfamide.

  • Reaction Setup : 3-Aminoacetophenone is dissolved in a suitable solvent such as dichloromethane.

  • Addition of Reagents : A base, typically pyridine, is added to the solution, followed by the dropwise addition of dimethylsulfamoyl chloride at a controlled temperature (e.g., 0 °C).

  • Reaction and Workup : The reaction mixture is stirred for several hours at room temperature. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried, and concentrated.

  • Purification : The crude product is purified by column chromatography to yield the desired N-(3-acetylphenyl)-N,N-dimethylsulfamide.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a typical kinase signaling pathway and the logical workflow of an SAR study.

G cluster_0 Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec P1 Downstream Signaling Proteins Rec->P1 Phosphorylation P2 Effector Proteins P1->P2 CR Cellular Response (e.g., Proliferation, Survival) P2->CR Inhibitor Kinase Inhibitor Inhibitor->Rec Inhibition

Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway.

G cluster_1 SAR Study Workflow Start Identify Lead Compound Synth Synthesize Analogs Start->Synth BioAssay Biological Evaluation (e.g., Kinase Assay) Synth->BioAssay SAR Analyze Structure-Activity Relationship BioAssay->SAR Opt Optimize Lead Compound SAR->Opt Opt->Synth Iterative Process End Candidate Drug Opt->End

Caption: The iterative workflow of a typical SAR study in drug discovery.

References

Assessing the off-target effects of 1-Acetyl-3-(dimethylsulfamoylamino)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the pursuit of targeted therapies, particularly in oncology and immunology, the specificity of small molecule inhibitors is paramount. While a compound may be designed to inhibit a specific kinase driving a disease phenotype, its interaction with other kinases or cellular proteins—termed off-target effects—can lead to unforeseen toxicities or even therapeutic benefits. This guide provides a framework for assessing the off-target profile of a hypothetical kinase inhibitor, "1-Acetyl-3-(dimethylsulfamoylamino)benzene" (herein referred to as Compound-A), and compares its hypothetical data with a known multi-kinase inhibitor, Sunitinib, and a more selective inhibitor, Gefitinib. This guide is intended for researchers, scientists, and drug development professionals to illustrate a standard workflow for evaluating inhibitor specificity.

Disclaimer: "this compound" is used here as a placeholder for a novel investigational compound. All data presented for Compound-A is hypothetical and for illustrative purposes only.

Comparative Kinase Selectivity

A primary step in off-target assessment is to profile the compound against a broad panel of kinases. The data below represents a hypothetical screening of Compound-A against a panel of 400 human kinases at a concentration of 1 µM. The results are compared to publicly available data for Sunitinib and Gefitinib.

Table 1: Comparative Kinase Inhibition Profile at 1 µM

CompoundPrimary Target(s)Kinases Inhibited >90%Kinases Inhibited 70-90%Selectivity Score (S-Score)
Compound-A (Hypothetical) Kinase X130.01
Sunitinib VEGFRs, PDGFRs78250.25
Gefitinib EGFR250.017

Selectivity Score (S-Score) is calculated as the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower score indicates higher selectivity.

Cellular Off-Target Effects

Beyond enzymatic assays, it is crucial to assess the compound's effects on cellular pathways and viability in cell lines that do not express the primary target.

Table 2: Off-Target Cellular Activity

CompoundCell Line (Primary Target Negative)AssayEndpointIC50 / EC50 (µM)
Compound-A (Hypothetical) HEK293Cell Viability (MTT)Proliferation> 50
Compound-A (Hypothetical) U-2 OSApoptosis (Caspase 3/7)Apoptosis Induction> 50
Sunitinib HEK293Cell Viability (MTT)Proliferation15.8
Gefitinib HEK293Cell Viability (MTT)Proliferation> 25

Experimental Protocols

Protocol 1: Kinase Panel Screening (Radiometric Assay)
  • Compound Preparation : Serially dilute test compounds in 100% DMSO to create 100X stock solutions.

  • Kinase Reaction Mixture : Prepare a reaction buffer specific to each kinase, typically containing ATP (at its Km concentration), the appropriate peptide substrate, and cofactors (e.g., MgCl2, MnCl2).

  • Assay Plate Preparation : Add 2.5 µL of the 100X compound stock to a 96-well plate. Add 2.5 µL of [γ-33P]-ATP.

  • Reaction Initiation : Add 20 µL of the kinase/substrate mixture to each well to start the reaction. Incubate for 2 hours at room temperature.

  • Reaction Termination : Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Signal Detection : Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the filter plate multiple times to remove unincorporated [γ-33P]-ATP. Measure the radioactivity of the captured substrate using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to a DMSO control.

Protocol 2: Cell Viability (MTT Assay)
  • Cell Plating : Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment : Treat cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition : Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization : Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle-treated control wells and calculate the IC50 value using a non-linear regression model.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological and experimental processes.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Downstream Validation A Test Compound (e.g., Compound-A) B Broad Kinase Panel (400+ kinases) A->B C Determine % Inhibition at 1 µM B->C D Identify Off-Target Hits (>70% Inhibition) C->D E Target-Negative Cell Lines D->E F Cell Viability & Apoptosis Assays E->F G Determine IC50 / EC50 F->G H Confirm Off-Target Cellular Activity G->H I Western Blot for Pathway Modulation H->I J Phenotypic Screening H->J

Caption: Workflow for assessing off-target effects of a kinase inhibitor.

RTK Off-Target Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif CompoundA Compound-A CompoundA->RTK

Caption: Hypothetical off-target inhibition of the MAPK signaling pathway.

Inter-Laboratory Validation of a Quantitative Assay for 1-Acetyl-3-(dimethylsulfamoylamino)benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative assay for 1-Acetyl-3-(dimethylsulfamoylamino)benzene, a compound of interest in pharmaceutical development. The data and protocols presented herein are representative of a typical validation study for aromatic sulfonamides, designed to assess the robustness and reproducibility of the analytical method across multiple laboratories.

Introduction to Inter-Laboratory Validation

Inter-laboratory validation, also known as a collaborative study, is a critical step in the standardization of an analytical method. It involves multiple laboratories analyzing identical samples to evaluate the method's performance under various conditions. The primary goal is to establish the method's reproducibility and to identify any potential sources of variability. Key performance characteristics assessed during an inter-laboratory validation include accuracy, precision (repeatability and reproducibility), linearity, and specificity.

Representative Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A common and robust technique for the quantitative analysis of aromatic sulfonamides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Diode Array Detection (DAD).[1][2][3] This method offers excellent selectivity and sensitivity for this class of compounds.

Experimental Protocols

The following protocols are representative of those that would be distributed to participating laboratories in a validation study.

2.1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: For formulated products, a sample equivalent to 10 mg of this compound is dispersed in the mobile phase, sonicated for 15 minutes, and diluted to a final concentration of approximately 50 µg/mL. The solution is then filtered through a 0.45 µm syringe filter prior to injection.

2.2. HPLC-UV/DAD Operating Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Data Presentation: Inter-Laboratory Study Results

The following tables summarize the quantitative data from a hypothetical inter-laboratory study involving five laboratories.

Table 1: Linearity Data

LaboratoryCalibration Range (µg/mL)Correlation Coefficient (r²)
Lab 11 - 1000.9995
Lab 21 - 1000.9992
Lab 31 - 1000.9998
Lab 41 - 1000.9991
Lab 51 - 1000.9996

Table 2: Accuracy (Spike and Recovery)

LaboratorySpiked Concentration (µg/mL)Mean Recovery (%)% RSD
Lab 15099.21.1
Lab 25098.51.5
Lab 350101.10.9
Lab 45097.91.8
Lab 550100.51.2

Table 3: Precision (Repeatability and Reproducibility)

ParameterMean Concentration (µg/mL)Repeatability RSDr (%)Reproducibility RSDR (%)
Sample A 49.81.32.5
Sample B 50.11.12.2

Visualizations

The following diagrams illustrate the experimental workflow and the structure of the inter-laboratory study.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare Standard Solutions hplc_analysis HPLC-UV/DAD Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis peak_integration Peak Integration & Quantification hplc_analysis->peak_integration validation_params Calculate Validation Parameters peak_integration->validation_params final_report Generate Validation Report validation_params->final_report

Caption: Experimental workflow for the quantitative assay validation.

interlab_study cluster_labs Participating Laboratories organizer Coordinating Laboratory lab1 Lab 1 organizer->lab1 Samples & Protocols / Results lab2 Lab 2 organizer->lab2 Samples & Protocols / Results lab3 Lab 3 organizer->lab3 Samples & Protocols / Results lab4 Lab 4 organizer->lab4 Samples & Protocols / Results lab5 Lab 5 organizer->lab5 Samples & Protocols / Results data_analysis Statistical Analysis of All Data organizer->data_analysis Compiles & Analyzes final_report Inter-Laboratory Validation Report data_analysis->final_report

Caption: Logical structure of the inter-laboratory validation study.

Conclusion

The presented data demonstrates that the HPLC method for the quantitative determination of this compound is robust and reproducible across multiple laboratories. The high degree of linearity, accuracy, and precision observed in this simulated inter-laboratory study indicates that the method is suitable for its intended purpose in quality control and drug development settings. The detailed protocols and clear data presentation are essential for ensuring consistency and comparability of results among different analytical sites.

References

Comparative analysis of the toxicological profiles of benzene and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Toxicological Profiles of Benzene and Its Derivatives

This guide provides a comprehensive comparison of the toxicological profiles of benzene and its primary derivatives: toluene, xylene, and ethylbenzene. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental context to understand the relative toxicities and mechanisms of these aromatic hydrocarbons.

Overview of Toxicological Profiles

Benzene is a well-established human carcinogen, primarily targeting the hematopoietic system and causing conditions such as aplastic anemia and acute myeloid leukemia (AML).[1][2][3][4] Its derivatives, while generally considered less toxic, still present significant health risks, predominantly affecting the central nervous system (CNS).[5][6][7][8][9] Toluene, xylene, and ethylbenzene are not classified as human carcinogens but can cause a range of adverse effects from neurological impairment to respiratory irritation.[5][6][8][10][11][12]

Quantitative Toxicological Data

The following table summarizes key quantitative data for benzene and its derivatives, providing a basis for comparing their relative toxicities.

Parameter Benzene Toluene Xylene Ethylbenzene Reference(s)
LD50 (Oral, Rat) 930 mg/kg~5000 mg/kg4300 mg/kg3500 mg/kg[1]
LC50 (Inhalation, Rat) 13,700 ppm (4 hours)~8000 ppm (4 hours)~5000 ppm (4 hours)4000 ppm (4 hours)[2]
OSHA PEL (8-hr TWA) 1 ppm200 ppm100 ppm100 ppm[1][6]
NIOSH REL (8-hr TWA) 0.1 ppm100 ppm100 ppm100 ppm[1]
IDLH 500 ppm500 ppm900 ppm800 ppm[1]

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of a test population. OSHA PEL: Occupational Safety and Health Administration Permissible Exposure Limit. NIOSH REL: National Institute for Occupational Safety and Health Recommended Exposure Limit. IDLH: Immediately Dangerous to Life or Health.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of benzene and its derivatives is intrinsically linked to their metabolism. The initial steps of metabolism for all these compounds are mediated by cytochrome P450 (CYP) enzymes, primarily in the liver.[13][14][15]

Benzene: Benzene is metabolized to highly reactive intermediates, including benzene oxide, phenols, catechols, and quinones.[14][16] These metabolites can bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.[17] The damage to hematopoietic stem cells in the bone marrow is a critical step in benzene-induced hematotoxicity and leukemogenesis.[3][14]

Toluene, Xylene, and Ethylbenzene: These derivatives are also metabolized by CYP enzymes. Toluene is oxidized to benzyl alcohol, which is further metabolized to benzoic acid and then hippuric acid, the primary urinary metabolite.[5][13] Xylene and ethylbenzene undergo similar side-chain oxidation.[18][19] The primary mechanism of toxicity for these compounds is not genotoxicity but rather CNS depression, believed to be caused by the parent compounds or their metabolites interfering with neuronal membrane function.[6][7][8]

Below is a generalized diagram illustrating the metabolic activation and toxicity pathways for benzene and its derivatives.

ToxicityPathways cluster_0 Parent Compound cluster_1 Metabolism (Liver - CYP450) cluster_2 Toxic Outcome Benzene Benzene Reactive Metabolites Benzene Oxide, Quinones, etc. Benzene->Reactive Metabolites CYP2E1 Derivatives Toluene, Xylene, Ethylbenzene Less Reactive Metabolites Benzyl Alcohol, Benzoic Acid, etc. Derivatives->Less Reactive Metabolites CYP Isozymes Genotoxicity DNA Adducts, Chromosomal Damage Reactive Metabolites->Genotoxicity CNS Depression Neurotoxicity, Narcosis Less Reactive Metabolites->CNS Depression Hematotoxicity Bone Marrow Depression, Leukemia Genotoxicity->Hematotoxicity Irritation Irritation Parent Compound->Irritation

Metabolic activation and toxicity pathways.

Experimental Protocols for Toxicity Assessment

The assessment of the toxicological profiles of benzene and its derivatives relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Cytotoxicity Assays

Objective: To determine the concentration of a compound that is toxic to cells.

Methodology: MTT Assay

  • Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, or a hematopoietic cell line like HL-60 for benzene toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (benzene, toluene, etc.) dissolved in a suitable solvent (e.g., DMSO) and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Genotoxicity Assays

Objective: To assess the potential of a compound to induce genetic damage.

Methodology: Comet Assay (Single Cell Gel Electrophoresis)

  • Cell Treatment: Expose cells (e.g., peripheral blood mononuclear cells or a suitable cell line) to the test compound at various concentrations for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Carcinogenicity Bioassays

Objective: To determine the tumor-inducing potential of a compound over the lifetime of an animal model.

Methodology: Long-term Animal Bioassay (e.g., in Rats)

  • Animal Model: Use a well-characterized strain of rats (e.g., Sprague-Dawley or Fischer 344), with an equal number of males and females per group.

  • Dose Selection: Based on subchronic toxicity studies, select at least three dose levels (low, mid, high) and a vehicle control group. The highest dose should induce some toxicity but not significantly decrease lifespan.

  • Compound Administration: Administer the test compound to the animals for the majority of their lifespan (e.g., 2 years) via a relevant route of exposure (e.g., inhalation, oral gavage).

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, and record body weight and food consumption weekly.

  • Hematology and Clinical Chemistry: Perform periodic blood analysis to monitor for hematological and biochemical changes.

  • Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all organs and tissues, and perform histopathological examination of tissues from the control and high-dose groups. Tissues from lower dose groups showing lesions in the high-dose group should also be examined.

  • Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared to the control group.

The following diagram illustrates a general workflow for toxicological assessment.

ExperimentalWorkflow Compound Compound InVitro In Vitro Assays Compound->InVitro InVivo In Vivo Studies Compound->InVivo Cytotoxicity Cytotoxicity (MTT) InVitro->Cytotoxicity Genotoxicity Genotoxicity (Comet) InVitro->Genotoxicity RiskAssessment Human Health Risk Assessment InVitro->RiskAssessment AcuteTox Acute Toxicity InVivo->AcuteTox SubchronicTox Subchronic Toxicity AcuteTox->SubchronicTox ChronicTox Chronic Toxicity/ Carcinogenicity SubchronicTox->ChronicTox ChronicTox->RiskAssessment

General workflow for toxicological assessment.

Conclusion

References

Safety Operating Guide

1-Acetyl-3-(dimethylsulfamoylamino)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific hazard data for 1-Acetyl-3-(dimethylsulfamoylamino)benzene necessitates a cautious and compliant approach to its disposal. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage the disposal of novel or uncharacterized compounds in the absence of a Safety Data Sheet (SDS).

Without a specific SDS, the exact hazardous properties of this compound remain unconfirmed. Therefore, direct, chemical-specific disposal instructions cannot be provided. Instead, a systematic approach to waste management, prioritizing safety and regulatory compliance, is essential. The following procedures outline a best-practice workflow for handling such research chemicals.

Procedural Workflow for Disposal of Uncharacterized Chemicals

When an SDS is unavailable, researchers must treat the substance as potentially hazardous and follow a structured disposal process. This involves a preliminary hazard assessment based on the chemical's structure, proper segregation, and mandatory consultation with the institution's Environmental Health and Safety (EHS) department.

DisposalWorkflow cluster_researcher Researcher's Responsibilities cluster_ehs EHS Responsibilities start Start: Uncharacterized Chemical Waste (this compound) assess_hazard 1. Preliminary Hazard Assessment - Analyze functional groups - Acetyl group (potential flammability) - Benzene ring (potential toxicity, carcinogenicity) - Sulfonamide group (potential biological activity) start->assess_hazard treat_as_hazardous 2. Assume Hazardous Nature Treat as if it possesses all identified potential hazards. assess_hazard->treat_as_hazardous segregate_waste 3. Segregate Waste - Store in a labeled, sealed, compatible container. - Do not mix with other waste streams. treat_as_hazardous->segregate_waste contact_ehs 4. Contact Environmental Health & Safety (EHS) - Provide all known information. - Await specific instructions. segregate_waste->contact_ehs ehs_receives 5. EHS Receives Request contact_ehs->ehs_receives ehs_evaluates 6. EHS Evaluates Information - May require further analysis of the compound. ehs_receives->ehs_evaluates ehs_instructs 7. EHS Provides Disposal Instructions - Specifies final disposal route (e.g., incineration, landfill). - Arranges for hazardous waste pickup. ehs_evaluates->ehs_instructs end End: Compliant Disposal ehs_instructs->end

Caption: Disposal workflow for uncharacterized chemicals.

Key Operational and Disposal Procedures

The following table summarizes the essential steps and logistical considerations for the proper disposal of a research chemical like this compound when specific hazard information is unavailable.

Procedure Key Actions Safety and Logistical Considerations
Preliminary Hazard Assessment Analyze the chemical structure for known hazardous functional groups. For this compound, this includes the benzene ring (potential toxicity), acetyl group, and sulfonamide moiety.This is an initial assessment and does not replace a formal hazard classification. Always err on the side of caution.
Waste Segregation and Storage - Collect waste in a designated, properly labeled, and sealed container. - Ensure the container material is compatible with the chemical. - Do not mix with other chemical waste streams.Prevents accidental reactions and ensures proper disposal routing. Store in a secondary containment tray in a designated waste accumulation area.
Labeling Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any suspected hazards based on the preliminary assessment.Accurate labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.[1][2][3]
Consultation with EHS Contact your institution's Environmental Health and Safety (EHS) department for guidance. Provide them with all available information about the compound.EHS is the definitive authority on campus for hazardous waste disposal and will provide specific instructions for your situation.[4][5]
Documentation Maintain a record of the waste, including its name, approximate quantity, and the date it was designated as waste.Proper documentation is essential for regulatory compliance and tracking of hazardous materials.
Disposal Follow the specific disposal procedures provided by your EHS department. This will likely involve a scheduled pickup by a certified hazardous waste contractor.Never dispose of unknown or uncharacterized chemicals down the drain or in the regular trash.[1][4]

Experimental Protocols

As this document provides procedural guidance for disposal rather than detailing experimental results, there are no experimental protocols to cite. The primary "protocol" is the waste management workflow outlined above.

It is the responsibility of the researcher to ensure that all chemical waste is managed and disposed of in a manner that is safe, compliant with all applicable regulations, and minimizes environmental impact. When in doubt, always consult with your institution's Environmental Health and Safety professionals.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for 1-Acetyl-3-(dimethylsulfamoylamino)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Acetyl-3-(dimethylsulfamoylamino)benzene. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazard profile of structurally related sulfonylurea and sulfamoylbenzene compounds. These compounds are known to present risks including skin, eye, and respiratory irritation, and can have potent physiological effects. A conservative approach to personal protective equipment (PPE) and handling is therefore mandated.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is required to minimize exposure risk when handling this compound, which is presumed to be a solid or powdered substance.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents direct skin contact. Double-gloving provides an additional barrier against potential contamination.
Eye Protection Chemical safety goggles with side shields or a full-face shieldProtects eyes from airborne particles and accidental splashes. A face shield offers broader facial protection.
Respiratory Protection NIOSH-approved N95 respirator or higherEssential for preventing inhalation of fine powders or aerosols, which is a primary route of exposure for solid compounds.
Body Protection A fully buttoned laboratory coat and disposable gownProtects skin and personal clothing from contamination. A disposable gown should be worn over the lab coat for added protection and ease of decontamination.
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound at every stage.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregate: Store the compound in a designated, well-ventilated, and clearly labeled area away from incompatible materials.

  • Controlled Access: Limit access to the storage area to authorized personnel only.

Handling and Use:
  • Designated Area: All handling of the solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood to control airborne particles.

  • Engineering Controls: Utilize containment solutions like a glove box for procedures with a high risk of dust generation.

  • Avoid Inhalation and Contact: Always use the recommended PPE. Avoid actions that could generate dust, such as scraping or vigorous shaking.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan:
  • Waste Segregation: All disposable materials that come into contact with this compound, including gloves, gowns, and weighing papers, must be treated as hazardous waste.

  • Containerization: Collect contaminated waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

Experimental Workflow for Safe Handling

The following diagram illustrates the essential steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain Compound Obtain Compound Don PPE Don PPE Obtain Compound->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Doff PPE Doff PPE Dispose via EHS->Doff PPE

Caption: A stepwise workflow for the safe handling of this compound.

By implementing these comprehensive safety measures, research institutions can build a foundation of trust and ensure the well-being of their scientific staff, reinforcing their commitment to safety and operational excellence in the pursuit of scientific advancement.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.